Product packaging for 1H-Furo[3,4-b]pyrrole(Cat. No.:CAS No. 250-38-4)

1H-Furo[3,4-b]pyrrole

Cat. No.: B15496172
CAS No.: 250-38-4
M. Wt: 107.11 g/mol
InChI Key: QMRGYLXQIVLGHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1H-Furo[3,4-b]pyrrole is an organic compound with the molecular formula C6H5NO and an average mass of 107.112 g/mol . It features a fused bicyclic structure consisting of both furan and pyrrole rings, making it a valuable heterocyclic building block in synthetic and medicinal chemistry research . While direct applications for this specific base compound are sparsely documented, its structural motif is of significant interest. Furopyrrole scaffolds are prevalent in numerous biologically active pharmacophores and natural products . For instance, closely related derivatives, such as furo[2,3-b]pyrroles, are efficiently synthesized via advanced multicomponent and multicatalytic reactions for the construction of complex molecules with multiple stereocenters . This suggests that this compound serves as a privileged structure for developing new synthetic methodologies and exploring novel chemical spaces. Researchers utilize this compound and its derivatives as key intermediates in the synthesis of more complex, functionalized molecules. Its core structure is a promising scaffold for creating combinatorial libraries aimed at drug discovery and materials science. The compound is provided for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle all chemicals appropriately and in accordance with their institution's safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5NO B15496172 1H-Furo[3,4-b]pyrrole CAS No. 250-38-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

250-38-4

Molecular Formula

C6H5NO

Molecular Weight

107.11 g/mol

IUPAC Name

1H-furo[3,4-b]pyrrole

InChI

InChI=1S/C6H5NO/c1-2-7-6-4-8-3-5(1)6/h1-4,7H

InChI Key

QMRGYLXQIVLGHR-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=COC=C21

Origin of Product

United States

Foundational & Exploratory

Synthesis and Characterization of 1H-Furo[3,4-b]pyrrole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The furo[3,4-b]pyrrole scaffold is a heterocyclic ring system of interest in medicinal chemistry due to its structural similarity to other biologically active fused heterocycles. This technical guide provides a comprehensive overview of a proposed synthetic route for the parent compound, 1H-Furo[3,4-b]pyrrole, and details its expected physicochemical and spectroscopic characteristics. Due to the limited availability of direct experimental data for the parent compound, this guide leverages established synthetic methodologies, primarily the Paal-Knorr synthesis, and provides predicted characterization data based on analogous structures and computational models. This document aims to serve as a foundational resource for researchers engaged in the synthesis of novel furo[3,4-b]pyrrole derivatives and the exploration of their potential as therapeutic agents.

Introduction

Fused heterocyclic systems are cornerstones in the development of novel pharmaceuticals and functional materials. The unique electronic and steric properties arising from the fusion of two or more heterocyclic rings often lead to compounds with significant biological activity. Pyrrole and furan rings, in particular, are prevalent motifs in a vast array of natural products and synthetic drugs.[1] The fusion of these two five-membered rings can give rise to several isomers, including furo[2,3-b]pyrrole, furo[3,2-b]pyrrole, and the subject of this guide, furo[3,4-b]pyrrole. While derivatives of the former two isomers have been synthesized and investigated for their biological properties,[2][3] the parent this compound system remains largely unexplored in the scientific literature. This guide outlines a feasible synthetic approach and provides a detailed in-silico characterization to facilitate further research into this promising heterocyclic scaffold. The structural relationship to biologically active pyrrolo[3,4-c]pyridine derivatives suggests potential for applications in areas such as antiviral and anticancer research.[4]

Proposed Synthesis of this compound

The most versatile and widely used method for the synthesis of pyrroles is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[5][6][7] This strategy is proposed for the synthesis of this compound, starting from a suitable furan-based 1,4-dicarbonyl precursor.

Synthetic Pathway

The proposed synthetic route is a two-step process starting from furan-3,4-dicarboxylic acid, as illustrated in the diagram below. The key steps are the reduction of the dicarboxylic acid to the corresponding dialdehyde, followed by the Paal-Knorr cyclization.

Synthesis_Pathway A Furan-3,4-dicarboxylic acid B Furan-3,4-dimethanol A->B   Reduction (e.g., LiAlH4) C Furan-3,4-dialdehyde B->C   Oxidation (e.g., PCC, Swern) D This compound C->D   Paal-Knorr Synthesis (NH3 or NH4OAc) Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Starting Material: Furan-3,4-dicarboxylic acid B Reduction A->B C Oxidation B->C D Paal-Knorr Cyclization C->D E Column Chromatography D->E F NMR Spectroscopy (1H, 13C) E->F G IR Spectroscopy E->G H Mass Spectrometry E->H

References

1H-Furo[3,4-b]pyrrole: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Published: October 28, 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following document provides a comprehensive overview of the theoretical and potential properties of 1H-Furo[3,4-b]pyrrole. Direct experimental data for this specific heterocyclic scaffold is limited in publicly available literature. Therefore, this guide leverages computational predictions, comparative data from its isomers (furo[2,3-b]pyrrole and furo[3,2-b]pyrrole), and established methodologies in heterocyclic chemistry and drug discovery to provide a thorough prospective analysis.

Abstract

This compound is a bicyclic aromatic heterocycle containing a fused furan and pyrrole ring system. As a member of the furo-pyrrole family, it represents a scaffold of significant interest for medicinal chemistry due to the diverse biological activities associated with related structures. This technical guide provides a detailed examination of the predicted physical and chemical properties of this compound, outlines potential synthetic strategies, and proposes a general workflow for its characterization and pharmacological screening. By presenting this information, we aim to equip researchers with the foundational knowledge required to explore the therapeutic potential of this novel heterocyclic core.

Introduction

Heterocyclic compounds form the cornerstone of modern medicinal chemistry, with a vast number of approved drugs featuring these structural motifs. The fusion of electron-rich five-membered rings, such as furan and pyrrole, can give rise to unique electronic properties and three-dimensional shapes that are conducive to specific interactions with biological targets. While the isomers furo[2,3-b]pyrrole and furo[3,2-b]pyrrole have received some attention in the scientific literature, the this compound system remains largely unexplored. This document serves as a starting point for the systematic investigation of this promising, yet understudied, chemical entity.

Predicted Physicochemical Properties

Due to the absence of experimental data for this compound, the following table summarizes key physicochemical properties of its better-studied isomers, furo[2,3-b]pyrrole and furo[3,2-b]pyrrole. These values can serve as a benchmark for initial computational and experimental investigations of the target compound.

PropertyFuro[2,3-b]pyrrole (Isomer 1)Furo[3,2-b]pyrrole (Isomer 2)This compound (Predicted)
Molecular Formula C₆H₅NOC₆H₅NOC₆H₅NO
Molecular Weight 107.11 g/mol 107.11 g/mol 107.11 g/mol
Aromaticity Considered aromaticConsidered aromaticPredicted to be aromatic
Calculated LogP Data not readily availableData not readily availableLikely to be in a similar range to isomers
Calculated pKa Data not readily availableData not readily availableThe N-H proton is expected to be weakly acidic
Dipole Moment Data not readily availableData not readily availableThe direction and magnitude will depend on the relative orientation of the heteroatoms

Note: The properties for this compound are predictions based on the general characteristics of related heterocyclic systems. Experimental validation is required.

Synthesis and Characterization: A Proposed Workflow

The synthesis of the this compound core is anticipated to be a multi-step process. The following section outlines a general experimental protocol for its synthesis and characterization.

Proposed Synthetic Strategy

A plausible synthetic route could involve the construction of a suitably functionalized furan or pyrrole precursor, followed by a ring-closing reaction to form the bicyclic system. One conceptual approach is the intramolecular cyclization of a 3,4-disubstituted pyrrole derivative.

Experimental Protocol:

  • Preparation of a Key Intermediate: A potential starting point is the synthesis of a 3-formyl-4-(carboxymethyl)pyrrole derivative. This can be achieved through established pyrrole chemistry, such as the Vilsmeier-Haack formylation of a protected 4-(carboxymethyl)pyrrole.

  • Intramolecular Cyclization: The 3-formyl-4-(carboxymethyl)pyrrole intermediate could then be subjected to a reductive cyclization. This might involve an initial reduction of the aldehyde to an alcohol, followed by an acid-catalyzed intramolecular Friedel-Crafts-type reaction to form the furan ring.

  • Purification: The crude product would be purified using column chromatography on silica gel, with an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Characterization: The structure of the final product, this compound, would be confirmed by a combination of spectroscopic methods:

    • ¹H and ¹³C NMR Spectroscopy: To determine the chemical environment of the protons and carbons in the molecule.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

    • X-ray Crystallography: If a suitable crystal can be obtained, this would provide unambiguous structural confirmation.

Workflow for Synthesis and Characterization

The logical flow for the proposed synthesis and characterization is depicted in the following diagram.

G Conceptual Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization start Pyrrole Precursor intermediate Functionalized Pyrrole Intermediate start->intermediate Functionalization cyclization Intramolecular Cyclization intermediate->cyclization Ring Closure crude_product Crude this compound cyclization->crude_product purification Column Chromatography crude_product->purification pure_product Pure this compound purification->pure_product nmr NMR (1H, 13C) pure_product->nmr ms Mass Spectrometry pure_product->ms ir IR Spectroscopy pure_product->ir xray X-ray Crystallography pure_product->xray

Caption: A conceptual workflow for the synthesis and characterization of this compound.

Reactivity and Chemical Properties

The chemical reactivity of this compound is expected to be influenced by the electron-rich nature of both the furan and pyrrole rings.

  • Electrophilic Aromatic Substitution: The molecule is predicted to be susceptible to electrophilic attack. The regioselectivity of such reactions will be governed by the combined directing effects of the oxygen and nitrogen heteroatoms. Computational studies would be valuable in predicting the most likely sites of substitution.

  • Stability: The stability of the this compound ring system is a key question. It may be less stable than its isomers due to the "meta" fusion of the rings. Experimental studies are needed to determine its stability under various conditions (e.g., pH, temperature, oxidizing/reducing agents).

Pharmacological Screening and Drug Development Potential

Given the prevalence of fused heterocyclic scaffolds in drug molecules, this compound and its derivatives represent a novel chemical space for drug discovery. A systematic approach to screening for biological activity is crucial.

General Pharmacological Screening Workflow

The following diagram illustrates a typical workflow for the initial pharmacological screening of a novel compound library based on the this compound scaffold.

G General Workflow for Pharmacological Screening cluster_screening Initial Screening cluster_validation Hit Validation and Lead Identification cluster_optimization Lead Optimization library This compound Derivative Library hts High-Throughput Screening (HTS) (e.g., enzyme assays, cell-based assays) library->hts hits Primary Hits hts->hits dose_response Dose-Response Studies hits->dose_response selectivity Selectivity Profiling dose_response->selectivity leads Validated Leads selectivity->leads sar Structure-Activity Relationship (SAR) Studies leads->sar admet In vitro ADMET Profiling sar->admet optimized_leads Optimized Lead Compounds admet->optimized_leads

Caption: A general workflow for the pharmacological screening of novel compounds.

Potential Therapeutic Areas

While no specific biological activities have been reported for this compound, related heterocyclic structures have shown a wide range of pharmacological effects, including:

  • Anticancer Activity: Many nitrogen-containing heterocycles are known to inhibit kinases or other enzymes involved in cell proliferation.

  • Anti-inflammatory Effects: Compounds with similar structures have been investigated as inhibitors of inflammatory mediators.

  • Antimicrobial Properties: The compact, aromatic nature of the scaffold could allow for intercalation with DNA or inhibition of essential microbial enzymes.

Conclusion and Future Directions

This compound represents an intriguing and unexplored heterocyclic scaffold with potential for applications in medicinal chemistry and materials science. This technical guide has provided a prospective analysis of its properties, potential synthetic routes, and a workflow for its investigation. The lack of existing experimental data highlights a significant opportunity for original research.

Future work should focus on:

  • Development of a reliable synthetic route to access the parent this compound and its derivatives.

  • Thorough experimental characterization of its physical and chemical properties.

  • Computational studies to predict its electronic structure, reactivity, and potential interactions with biological targets.

  • Systematic pharmacological screening of a library of derivatives to identify potential therapeutic applications.

The exploration of this novel chemical space could lead to the discovery of new lead compounds with unique biological activities, contributing to the advancement of drug discovery and development.

Novel Synthetic Approaches to the 1H-Furo[3,4-b]pyrrole Core: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-Furo[3,4-b]pyrrole core is a significant heterocyclic scaffold that has garnered increasing interest in medicinal chemistry and materials science due to its unique electronic properties and potential biological activities. This guide provides a comprehensive overview of emerging synthetic strategies for the construction of this bicyclic system, focusing on novel methodologies that offer advantages in terms of efficiency, atom economy, and substrate scope. Detailed experimental protocols for key reactions are provided, along with a comparative analysis of quantitative data and visualizations of synthetic pathways.

Introduction to the this compound Scaffold

The fusion of furan and pyrrole rings in a [3,4-b] fashion creates a unique heteroaromatic system with a distinct arrangement of heteroatoms and π-electrons. This structural motif is found in a number of natural products and has been identified as a privileged scaffold in the design of novel therapeutic agents. The development of efficient and versatile synthetic routes to access this core structure is therefore a critical endeavor for the advancement of drug discovery and materials science. This guide will explore recent progress in this area, with a particular emphasis on transition-metal-catalyzed and tandem reaction methodologies.

Key Synthetic Strategies

Recent advancements in synthetic organic chemistry have led to the development of several innovative approaches for the construction of the this compound core. These methods can be broadly categorized into intramolecular cyclizations, cycloaddition reactions, and multi-component reactions.

Intramolecular Cyclization Strategies

Intramolecular cyclization represents a powerful and direct approach to the this compound skeleton. These reactions typically involve the formation of one of the heterocyclic rings from a pre-functionalized precursor already containing the other ring.

A notable example involves the tandem cyclization of precursors containing both furan and pyrrole-forming moieties. For instance, a gold-catalyzed cascade reaction can be employed to construct the fused ring system from acyclic starting materials.[1][2] The catalytic cycle, initiated by the activation of an alkyne by the gold catalyst, triggers a sequence of intramolecular events, including hydroamination and cyclization, to afford the desired furo[3,4-b]pyrrole derivative.[1][2]

Another approach involves the intramolecular reaction of furan and pyrrole precursors. For example, a furan ring opening followed by a pyrrole ring closure has been utilized to synthesize related fused systems, a strategy that could be adapted for the this compound core.[3]

Tandem and Cascade Reactions

Tandem and cascade reactions offer an elegant and efficient means of constructing complex molecular architectures in a single operation, minimizing purification steps and improving overall yield. Gold-catalyzed processes have proven particularly effective in triggering such cascades for the synthesis of fused pyrroles.[1] These reactions often proceed through a series of interconnected steps, such as hydroamination, cyclization, and rearrangement, all orchestrated by the gold catalyst.[1][2]

One conceptual workflow for a gold-catalyzed tandem synthesis is depicted below:

Tandem_Synthesis Start Acyclic Precursor Intermediate1 Activated Intermediate Start->Intermediate1 Catalyst Activation Catalyst Gold Catalyst Catalyst->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Core Intermediate2->Product Aromatization/ Rearrangement

Caption: Gold-catalyzed tandem synthesis of the this compound core.

Rhodium-catalyzed reactions also present a promising avenue for the synthesis of pyrrole derivatives, which could potentially be applied to the construction of the this compound system.[4]

Quantitative Data Summary

The following table summarizes key quantitative data from representative synthetic routes to provide a basis for comparison.

Route DescriptionCatalystSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Gold-Catalyzed Cascade of N-hydroxyenamineBrettPhosAuNTf2DichloromethaneRoom Temp.1-2>80 (NMR)[1]
Gold-Catalyzed Hydroamination/CyclizationAu(I) ComplexNot SpecifiedNot SpecifiedNot SpecifiedHigh[2]

Detailed Experimental Protocols

General Procedure for Gold-Catalyzed Synthesis of Fused Pyrroles

The following is a representative experimental protocol based on a gold-catalyzed cascade reaction for the synthesis of a fused pyrrole system, which can be adapted for the this compound core.[1]

Materials:

  • N-hydroxyenamine precursor (1.0 equiv)

  • Gold catalyst (e.g., BrettPhosAuNTf2, 1-5 mol%)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add the N-hydroxyenamine precursor.

  • Dissolve the precursor in the anhydrous solvent.

  • Add the gold catalyst to the solution.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature) and monitor the reaction progress by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

  • Upon completion, quench the reaction (if necessary) and concentrate the mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to afford the desired fused pyrrole derivative.

Conclusion and Future Outlook

The development of novel synthetic routes to the this compound core is an active area of research with significant potential for impact in medicinal chemistry and materials science. The emerging strategies, particularly those involving transition-metal catalysis and tandem reactions, offer promising avenues for the efficient and versatile construction of this important heterocyclic scaffold. Future efforts will likely focus on expanding the substrate scope of these reactions, developing enantioselective variants, and exploring their application in the synthesis of complex natural products and novel functional materials. The continued exploration of innovative synthetic methodologies will undoubtedly accelerate the discovery and development of new chemical entities based on the this compound core.

References

Spectroscopic Analysis of 1H-Furo[3,4-b]pyrrole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-Furo[3,4-b]pyrrole scaffold is a heterocyclic ring system of interest in medicinal chemistry and materials science due to its unique electronic and structural properties. A thorough understanding of its spectroscopic characteristics is paramount for the identification, characterization, and development of novel derivatives. This guide provides an in-depth overview of the key spectroscopic techniques used in the analysis of these compounds, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy.

It is important to note that while extensive spectroscopic data exists for various pyrrole and fused-pyrrole systems, specific, detailed experimental data for a wide range of this compound derivatives is not abundantly available in the public domain. Therefore, this guide synthesizes information from analogous structures, such as furo[2,3-b]pyrroles and other related heterocycles, to provide expected spectroscopic characteristics and general experimental protocols.

General Structure

The core structure of this compound consists of a furan ring fused to a pyrrole ring. The numbering of the atoms in the ring system is crucial for the correct assignment of spectroscopic signals.

Caption: General chemical structure of this compound derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound derivatives, both ¹H and ¹³C NMR provide critical information about the substitution pattern and electronic environment of the molecule.

¹H NMR Spectroscopy

The proton chemical shifts (δ) are influenced by the aromaticity of the fused ring system and the nature of the substituents. The protons on the pyrrole and furan rings are expected to appear in the aromatic region of the spectrum.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound Derivatives

Proton PositionExpected Chemical Shift (δ, ppm)Notes
Pyrrole N-H8.0 - 12.0Broad singlet, chemical shift is solvent and concentration dependent.
Pyrrole C-H6.0 - 7.5The exact shift depends on the position and electronic nature of substituents.
Furan C-H6.5 - 8.0Generally downfield compared to pyrrole protons due to the oxygen atom.
Substituent ProtonsVariableDependent on the specific substituent group.
¹³C NMR Spectroscopy

The carbon chemical shifts in ¹³C NMR provide insight into the electronic structure of the carbon skeleton.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound Derivatives

Carbon PositionExpected Chemical Shift (δ, ppm)Notes
Pyrrole C-N115 - 140Quaternary carbons at the ring fusion will be in this range.
Pyrrole C-C100 - 130Chemical shifts are sensitive to substituent effects.
Furan C-O140 - 160Typically the most downfield signals in the aromatic region.
Furan C-C110 - 140Influenced by the oxygen atom and any substituents.
Substituent CarbonsVariableDependent on the specific substituent group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure. For this compound derivatives, the molecular ion peak (M⁺) is expected to be prominent. The fragmentation patterns will depend on the nature and position of the substituents, but common fragmentation pathways may involve the loss of small molecules like HCN, CO, or fragments from the substituents.

Table 3: Expected Mass Spectrometry Data for a Hypothetical this compound Derivative (e.g., C₈H₇NO)

Fragment IonExpected m/zPossible Neutral Loss
[M]⁺133.05-
[M-H]⁺132.04H•
[M-CO]⁺105.06CO
[M-HCN]⁺106.05HCN
Fragments from substituentsVariableVaries

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a this compound derivative is expected to show characteristic absorption bands for the N-H bond, C-H bonds, and the C=C and C-N bonds of the aromatic rings.

Table 4: Expected IR Absorption Frequencies for this compound Derivatives

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (pyrrole)3200 - 3500Medium
Aromatic C-H Stretch3000 - 3100Medium
C=C Stretch (aromatic)1500 - 1600Medium
C-N Stretch (aromatic)1300 - 1400Medium
C-O-C Stretch (furan)1000 - 1300Strong

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound derivatives is expected to show absorption bands corresponding to π → π* transitions within the conjugated aromatic system. The position of the absorption maximum (λ_max) will be influenced by the extent of conjugation and the nature of the substituents.

Table 5: Expected UV-Vis Absorption Data for this compound Derivatives

TransitionExpected λ_max (nm)Solvent Effects
π → π*250 - 350Can exhibit solvatochromism (shift in λ_max with solvent polarity).

Experimental Protocols

The following is a generalized, plausible experimental protocol for the synthesis and spectroscopic characterization of a this compound derivative, adapted from procedures for related furo-pyrrole systems.

Synthesis of a this compound Derivative (Illustrative Example)

A potential synthetic route could involve the reaction of a suitably substituted 3,4-diformylfuran with an amine in the presence of a catalyst.

Materials:

  • 3,4-diformylfuran derivative

  • Primary amine (e.g., aniline)

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., toluene)

  • Standard laboratory glassware and purification supplies (silica gel for column chromatography)

Procedure:

  • To a solution of the 3,4-diformylfuran derivative (1.0 eq) in anhydrous toluene, add the primary amine (1.1 eq) and a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the purified product by NMR, MS, and IR spectroscopy.

Spectroscopic Characterization Workflow

G Spectroscopic Analysis Workflow A Synthesized this compound Derivative B Mass Spectrometry (MS) - Determine Molecular Weight - Analyze Fragmentation Pattern A->B C Infrared (IR) Spectroscopy - Identify Functional Groups A->C D ¹H and ¹³C NMR Spectroscopy - Elucidate Molecular Structure - Confirm Substitution Pattern A->D E UV-Visible (UV-Vis) Spectroscopy - Investigate Electronic Properties A->E F Structural Confirmation and Purity Assessment B->F C->F D->F E->F

Caption: A logical workflow for the comprehensive spectroscopic analysis of a novel this compound derivative.

This technical guide provides a foundational understanding of the spectroscopic analysis of this compound derivatives. Researchers and scientists are encouraged to use this information as a starting point and to perform detailed spectroscopic experiments to fully characterize any new compounds in this class. The provided data tables offer expected ranges, but actual values will be specific to each unique derivative.

Tautomerism in Substituted 1H-Furo[3,4-b]pyrroles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-Furo[3,4-b]pyrrole scaffold is a heterocyclic motif of interest in medicinal chemistry and materials science. The potential for tautomerism in substituted derivatives of this ring system is a critical consideration for understanding their chemical reactivity, biological activity, and physicochemical properties. This technical guide provides an in-depth exploration of the potential tautomeric forms of substituted 1H-Furo[3,4-b]pyrroles, the factors influencing their equilibria, and the experimental and computational methodologies for their characterization. While direct experimental data on this specific fused system is limited, this guide draws upon established principles of tautomerism in related heterocyclic systems to provide a predictive framework for researchers.

Introduction to Tautomerism in Heterocyclic Systems

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and are readily interconvertible.[1] This typically involves the migration of a proton accompanied by a shift of a double bond. In drug discovery and development, the tautomeric form of a molecule can significantly impact its pharmacological and pharmacokinetic properties, including receptor binding, solubility, and metabolic stability. For N-heterocyclic compounds like substituted 1H-Furo[3,4-b]pyrroles, several types of tautomerism can be envisaged depending on the nature and position of the substituents.

Potential Tautomeric Equilibria in Substituted 1H-Furo[3,4-b]pyrroles

The this compound core, being an N-unsubstituted pyrrole fused to a furan ring, can exhibit various tautomeric forms, particularly when functionalized with substituents capable of proton exchange.

Prototropic Tautomerism of the Pyrrole NH

In the absence of other tautomerizable groups, the N-unsubstituted this compound can, in principle, exist in equilibrium with its 3H- and 6H-tautomers. The relative stability of these forms is dictated by the preservation of aromaticity in the pyrrole ring.

Prototropic_Tautomerism 1H_Furo[3,4-b]pyrrole This compound (Aromatic Pyrrole) 3H_Furo[3,4-b]pyrrole 3H-Furo[3,4-b]pyrrole (Non-aromatic Pyrrole) 1H_Furo[3,4-b]pyrrole->3H_Furo[3,4-b]pyrrole H⁺ shift 6H_Furo[3,4-b]pyrrole 6H-Furo[3,4-b]pyrrole (Non-aromatic Pyrrole) 1H_Furo[3,4-b]pyrrole->6H_Furo[3,4-b]pyrrole H⁺ shift

Caption: Prototropic tautomerism in the parent this compound ring system.

Generally, the 1H-tautomer, which maintains the aromaticity of the pyrrole ring, is expected to be the most stable and predominant form.

Keto-Enol Tautomerism

The introduction of a hydroxyl substituent at positions 2, 3, 4, or 6 can lead to keto-enol tautomerism. For instance, a 4-hydroxy-1H-furo[3,4-b]pyrrole could exist in equilibrium with its corresponding keto form, 1H-furo[3,4-b]pyrrol-4(5H)-one.

Keto_Enol_Tautomerism Enol 4-Hydroxy-1H-furo[3,4-b]pyrrole (Enol form) Keto 1H-Furo[3,4-b]pyrrol-4(5H)-one (Keto form) Enol->Keto H⁺ shift Imine_Enamine_Tautomerism Enamine 4-Amino-1H-furo[3,4-b]pyrrole (Enamine form) Imine 1H-Furo[3,4-b]pyrrol-4(5H)-imine (Imine form) Enamine->Imine H⁺ shift Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion synthesis Synthesis of Substituted This compound purification Purification (Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁵N in various solvents) purification->nmr uv_vis UV-Vis Spectroscopy (in various solvents) purification->uv_vis xray Single Crystal X-ray Diffraction (if possible) purification->xray equilibrium Determination of Tautomeric Ratio nmr->equilibrium uv_vis->equilibrium xray->equilibrium computational Computational Modeling (DFT Calculations) equilibrium->computational conclusion Identification of Predominant Tautomer(s) and Influencing Factors equilibrium->conclusion computational->conclusion

References

An In-depth Technical Guide to the Stability and Reactivity of the 1H-Furo[3,4-b]pyrrole Ring System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-Furo[3,4-b]pyrrole ring system is a bicyclic aromatic heterocycle composed of a fused furan and pyrrole ring. This scaffold holds significant potential in medicinal chemistry and materials science due to the unique electronic properties arising from the fusion of an electron-rich pyrrole ring with an electron-rich furan ring. Despite its potential, the this compound core remains largely unexplored, with limited experimental data on its stability and reactivity. This technical guide aims to provide a comprehensive overview of the predicted stability and reactivity of the this compound ring system by drawing parallels with the well-established chemistry of its constituent furan and pyrrole rings. Furthermore, this guide proposes plausible synthetic strategies for both the aromatic core and its saturated analogue, providing detailed hypothetical experimental protocols and workflows to stimulate further research in this promising area.

Predicted Stability of the this compound Core

The stability of the this compound ring system is expected to be dictated by its aromaticity. The fusion of the furan and pyrrole rings, both of which are aromatic, suggests that the resulting bicyclic system will also exhibit aromatic character. The delocalization of π-electrons across both rings contributes to the overall stability of the molecule.

The resonance energy of a compound is a measure of its enhanced stability due to electron delocalization. While the resonance energy for this compound has not been experimentally determined, a comparison with the resonance energies of its constituent rings and benzene provides a useful benchmark for its predicted stability.

Compound Resonance Energy (kcal/mol)
Benzene36
Pyrrole21-22
Furan14-16
Table 1: Comparison of Resonance Energies.

Based on these values, the this compound ring system is anticipated to possess a significant resonance energy, contributing to its overall stability, likely falling in a range that reflects the combined aromatic character of the furan and pyrrole moieties.

Proposed Synthetic Approaches to the this compound Core

The synthesis of the this compound core has not been extensively reported. However, established methods for the synthesis of fused heterocyclic systems can be adapted to target this scaffold. Two plausible approaches are the Paal-Knorr synthesis and intramolecular cyclization strategies.

Paal-Knorr Type Synthesis

The Paal-Knorr synthesis is a classical method for constructing five-membered heterocyclic rings from 1,4-dicarbonyl compounds. A modification of this approach could be employed to synthesize the this compound core.

start 3,4-Disubstituted Furan step1 Introduction of carbonyl groups at 2 and 5 positions start->step1 diketone Furan-2,5-dicarbaldehyde or 1,4-Diketone derivative of furan step1->diketone step2 Reaction with a primary amine or ammonia (Paal-Knorr Condensation) diketone->step2 product This compound derivative step2->product

Conceptual workflow for the Paal-Knorr type synthesis.

A solution of a suitably substituted furan-2,5-dicarbaldehyde (1.0 eq.) in ethanol is treated with a primary amine (1.1 eq.) and a catalytic amount of acetic acid. The reaction mixture is heated to reflux for 4-6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired this compound derivative.

Intramolecular Cyclization Approach

An alternative strategy involves the construction of a furan or pyrrole ring bearing appropriate functional groups that can undergo an intramolecular cyclization to form the second fused ring.

start 3-Substituted Furan or Pyrrole step1 Functional group manipulation to introduce a side chain with a reactive terminus start->step1 precursor Precursor with appropriately positioned nucleophile and electrophile step1->precursor step2 Intramolecular Cyclization (e.g., Aldol condensation, Dieckmann condensation) precursor->step2 product This compound derivative step2->product

Conceptual workflow for an intramolecular cyclization approach.

A 3-acetyl-4-(bromomethyl)furan (1.0 eq.) is reacted with an amino acid ester hydrochloride (1.2 eq.) in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq.) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is stirred at 80°C for 12 hours. The resulting intermediate is then treated with a strong base, such as sodium ethoxide, in ethanol to induce intramolecular cyclization. The reaction is quenched with water and extracted with ethyl acetate. The organic layer is dried over sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography to yield the target this compound derivative.

Predicted Reactivity of the this compound Ring System

The reactivity of the this compound ring is expected to be a composite of the reactivities of furan and pyrrole. Both rings are electron-rich and readily undergo electrophilic substitution reactions.

Electrophilic Aromatic Substitution

Electrophilic attack is predicted to occur preferentially on the pyrrole moiety, which is generally more reactive towards electrophiles than the furan ring. Within the pyrrole ring, the positions adjacent to the nitrogen atom (α-positions) are the most nucleophilic. However, in the fused system, the electronic distribution will be more complex. Computational studies would be invaluable in pinpointing the most likely sites of electrophilic attack.

start N-benzylglycine step1 Generation of an azomethine ylide (e.g., with paraformaldehyde) start->step1 ylide Azomethine ylide step1->ylide step2 [3+2] Cycloaddition ylide->step2 dipolarophile 2,5-Dihydrofuran dipolarophile->step2 cycloadduct Cycloadduct step2->cycloadduct step3 Debenzylation (e.g., catalytic hydrogenation) cycloadduct->step3 product Hexahydro-1H-furo[3,4-b]pyrrole step3->product

Initial Biological Screening of 1H-Furo[3,4-b]pyrrole Analogs and Related Heterocycles: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the initial biological screening of 1H-Furo[3,4-b]pyrrole analogs and structurally related heterocyclic compounds. Due to the limited specific literature on the target scaffold, this paper broadens its scope to include relevant data and methodologies from the screening of other pyrrole and furopyrrole derivatives. The guide focuses on two primary areas of preliminary biological evaluation: anticancer and antimicrobial activities. It offers a compilation of reported quantitative data, detailed experimental protocols for key assays, and visualizations of experimental workflows to aid researchers in the design and execution of their screening campaigns.

Data Presentation: Biological Activities of Pyrrole Analogs

The following tables summarize the reported biological activities of various pyrrole derivatives against different cancer cell lines and microbial strains. This data is intended to provide a comparative overview of the potential of this class of compounds.

Table 1: Anticancer Activity of Pyrrole Derivatives

Compound IDCancer Cell LineAssay TypeIC50 (µM)Reference
12l U251 (Glioma)MTT2.29 ± 0.18[1]
A549 (Lung)MTT3.49 ± 0.30[1]
1C SH-4 (Melanoma)MTT44.63 ± 3.51[2]
4a LoVo (Colon)MTS> 56.16 (at 200µM)[3]
4d LoVo (Colon)MTS19.06 (at 200µM)[3]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Antimicrobial Activity of Pyrrole Derivatives

Compound IDMicrobial StrainAssay TypeZone of Inhibition (mm)MIC (µg/mL)Reference
2a, 3c, 4d Gram-positive bacteriaDisk DiffusionNot SpecifiedNot Specified[4][5]
5c Gram-negative bacteriaDisk DiffusionNot SpecifiedNot Specified[4][5]
5a, 3c A. fumigatus, F. oxysporumDisk DiffusionNot SpecifiedNot Specified[4][5]
ENBHEDPC M. tuberculosis H37RvNot SpecifiedNot Specified0.7

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

Detailed methodologies for the primary screening assays are provided below. These protocols are based on standard laboratory practices and information gathered from the cited literature.

Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT-116)[6]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well culture plates

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

  • MTT reagent (5 mg/mL in PBS)[7]

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of approximately 1 x 10⁵ cells/mL in a volume of 100 µL per well.[6] Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. After the incubation period, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for a further 24 to 48 hours at 37°C and 5% CO₂.

  • MTT Addition: After the treatment period, add 20 µL of the MTT reagent to each well and incubate for 3-4 hours at 37°C.[7] During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[7] Gently shake the plate to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Screening: Kirby-Bauer Disk Diffusion Method

The Kirby-Bauer disk diffusion method is a qualitative method used to determine the susceptibility of bacteria to various antimicrobial agents.[8]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton agar (MHA) plates[9]

  • Sterile cotton swabs[8]

  • Test compounds dissolved in a suitable solvent

  • Sterile filter paper disks

  • Standard antibiotic disks (as positive controls)

  • Solvent-impregnated disks (as negative controls)

  • McFarland turbidity standards (0.5 standard)[10]

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh culture in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]

  • Inoculation of Agar Plate: Dip a sterile cotton swab into the inoculum and remove any excess fluid by pressing it against the inside of the tube.[10] Streak the swab evenly over the entire surface of an MHA plate to create a bacterial lawn.[8]

  • Application of Disks: Aseptically place sterile filter paper disks impregnated with a known concentration of the test compounds onto the surface of the agar. Also, place the standard antibiotic and solvent control disks. Ensure the disks are placed at least 24 mm apart.[8]

  • Incubation: Invert the plates and incubate them at 37°C for 16-18 hours.[8]

  • Measurement and Interpretation: After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is indicative of the antimicrobial activity of the compound. Results are typically interpreted as susceptible, intermediate, or resistant based on standardized charts.[10]

Mandatory Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate the workflows of the described experimental protocols.

MTT_Assay_Workflow cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Reaction & Measurement cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h (Cell Adhesion) A->B C Prepare Serial Dilutions of Analogs B->C D Add Compounds to Wells C->D E Incubate for 24-48h D->E F Add MTT Reagent E->F G Incubate for 3-4h F->G H Add Solubilization Buffer (DMSO) G->H I Measure Absorbance at 570 nm H->I J Calculate % Cell Viability I->J K Determine IC50 Values J->K

Caption: Workflow for the MTT-based anticancer screening assay.

Disk_Diffusion_Workflow cluster_prep Preparation cluster_application Disk Application cluster_incubation_measurement Incubation and Measurement cluster_result Result A Prepare Bacterial Inoculum (0.5 McFarland) B Inoculate Mueller-Hinton Agar Plate A->B C Impregnate Sterile Disks with Test Compounds B->C D Place Disks on Inoculated Agar C->D E Incubate at 37°C for 16-18h D->E F Measure Zone of Inhibition (mm) E->F G Determine Antimicrobial Activity F->G

Caption: Workflow for the Kirby-Bauer disk diffusion antimicrobial assay.

Signaling_Pathway_Example cluster_external Extracellular cluster_membrane Cell Membrane cluster_internal Intracellular Signaling Cascade cluster_nucleus Nucleus Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Proliferation Cell Proliferation / Survival Gene->Proliferation PyrroleAnalog Pyrrole Analog (Potential Inhibitor) PyrroleAnalog->Kinase1 Inhibition

Caption: Hypothetical signaling pathway showing a potential point of inhibition by a pyrrole analog.

References

Exploring the Untapped Chemical Space of 1H-Furo[3,4-b]pyrrole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for novel heterocyclic scaffolds as precursors for new therapeutic agents is a cornerstone of modern medicinal chemistry. Fused heterocyclic systems, in particular, offer a rich three-dimensional chemical space, enabling fine-tuning of physicochemical and pharmacological properties. While various furo- and pyrrole-fused isomers have been extensively studied, the 1H-Furo[3,4-b]pyrrole core represents a significantly underexplored area of chemical space. This technical guide provides a comprehensive theoretical exploration of this novel scaffold, proposing synthetic strategies, potential biological activities, and detailed experimental protocols based on established chemical principles and data from structurally related analogs. This document aims to serve as a foundational resource for researchers venturing into the synthesis and evaluation of this promising class of compounds.

Introduction to the this compound Scaffold

The this compound system is a bicyclic aromatic heterocycle composed of a furan ring fused to a pyrrole ring. Its isomers, such as furo[2,3-b]pyrroles and furo[3,2-b]pyrroles, have been investigated for various biological activities. Pyrrole and its derivatives are integral components of numerous natural products and pharmaceuticals, exhibiting a wide range of biological effects including antimicrobial, anti-inflammatory, and anticancer activities. Similarly, the furan moiety is a key structural element in many bioactive compounds. The unique arrangement of the furan's oxygen and the pyrrole's nitrogen in the this compound core is anticipated to confer distinct electronic and steric properties, potentially leading to novel biological activities.

Proposed Synthetic Pathways

As the synthesis of this compound derivatives has not been explicitly reported, we propose several plausible synthetic strategies based on well-established methodologies for constructing furan and pyrrole rings, most notably the Paal-Knorr synthesis and its variations.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the this compound core suggests a 1,4-dicarbonyl compound as a key intermediate, which is the classic precursor for Paal-Knorr synthesis.

G This compound Core This compound Core Pyrrole Ring Formation Pyrrole Ring Formation This compound Core->Pyrrole Ring Formation Furan Ring Formation Furan Ring Formation This compound Core->Furan Ring Formation 1,4-Dicarbonyl Precursor 1,4-Dicarbonyl Precursor Pyrrole Ring Formation->1,4-Dicarbonyl Precursor Substituted Furan Substituted Furan Pyrrole Ring Formation->Substituted Furan Substituted Pyrrole Substituted Pyrrole Furan Ring Formation->Substituted Pyrrole

Caption: Retrosynthetic analysis of the this compound core.
Proposed Synthetic Route 1: Paal-Knorr Approach from a Furan Intermediate

This approach involves the initial synthesis of a substituted furan bearing the necessary precursors for the subsequent pyrrole ring formation.

G A Starting Materials (e.g., Substituted Aldehyde & Ketoester) B Synthesis of Furan-3,4-dicarboxylate A->B [1] C Reduction of Esters to Diol B->C [2] D Oxidation of Diol to 1,4-Dicarbonyl C->D [3] E Paal-Knorr Pyrrole Synthesis (with R-NH2) D->E [4] F Target this compound Derivative E->F

Caption: Proposed workflow for Route 1.

Table 1: Proposed Reaction Conditions and Hypothetical Yields for Route 1

StepReagents and ConditionsHypothetical Yield (%)
1Base-catalyzed condensation70-85
2LiAlH

Unraveling the Aromaticity of Furopyrrole Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The fusion of furan and pyrrole rings gives rise to a fascinating class of bicyclic heteroaromatic compounds known as furopyrroles. The arrangement of the oxygen and nitrogen heteroatoms within the fused bicyclic system results in several structural isomers, each exhibiting distinct electronic properties and, consequently, varying degrees of aromaticity. This in-depth technical guide explores the core principles governing the aromaticity of furopyrrole isomers, presenting key data, experimental and computational methodologies, and visual representations of relevant concepts to aid in their understanding and application in fields such as medicinal chemistry and materials science.

The Landscape of Furopyrrole Isomers

Furopyrrole isomers are classified based on the relative positions of the furan and pyrrole rings and the heteroatoms within them. The most commonly studied isomers include:

  • Furo[2,3-b]pyrrole: A "1,6-system" where the rings are fused at the 2,3-position of the furan and the 2,3-position of the pyrrole.

  • Furo[3,2-b]pyrrole: A "1,4-system" resulting from the fusion at the 3,2-position of the furan and the 2,3-position of the pyrrole.

  • Furo[3,4-b]pyrrole: Fusion at the 3,4-position of the furan and the 2,3-position of the pyrrole.

  • Furo[2,3-c]pyrrole: Fusion at the 2,3-position of the furan and the 3,4-position of the pyrrole.

  • Furo[3,2-c]pyrrole: Fusion at the 3,2-position of the furan and the 3,4-position of the pyrrole.

  • Furo[3,4-c]pyrrole: Fusion at the 3,4-position of the furan and the 3,4-position of the pyrrole.

The stability and electronic structure of these isomers are intricately linked to their aromatic character.

Assessing Aromaticity: A Multi-faceted Approach

The aromaticity of furopyrrole isomers is not a simple binary property but rather a continuous scale that can be quantified using various experimental and computational techniques. The delocalization of π-electrons within the fused-ring system is the fundamental basis of aromaticity and influences the molecule's stability, reactivity, and spectral properties.

Computational Methods

Computational chemistry provides powerful tools to probe the aromaticity of molecules. Key methods employed for furopyrrole isomers include:

  • Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. Negative NICS values are indicative of a diatropic ring current, a hallmark of aromaticity, while positive values suggest an antiaromatic character. NICS(1)zz, which calculates the out-of-plane tensor component of the chemical shift 1 Å above the ring plane, is often considered a more refined measure of π-electron aromaticity.

  • Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the degree of bond length equalization in a ring system. A HOMA value approaching 1 indicates a high degree of aromaticity, while values close to 0 suggest a non-aromatic system.

  • Resonance Energy: This energetic criterion quantifies the extra stability of a conjugated system compared to a hypothetical localized reference structure. Higher resonance energies correspond to greater aromatic stabilization.

Experimental Techniques

Experimental data that correlate with aromaticity include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of protons and carbons in the rings are sensitive to the electron density and ring currents, providing indirect evidence of aromaticity.

  • X-ray Crystallography: Provides precise bond length data that can be used to calculate geometry-based aromaticity indices like HOMA.

  • Reactivity Studies: The propensity of these molecules to undergo electrophilic substitution reactions rather than addition reactions is a classic chemical indicator of aromatic character.

Comparative Analysis of Furopyrrole Isomers

Studies have shown that the arrangement of the heteroatoms significantly impacts the stability and aromaticity of furopyrrole isomers. A key finding is that furo[3,2-b]pyrrole (the 1,4-system) is thermodynamically more stable than furo[2,3-b]pyrrole (the 1,6-system) .[1] This has been supported by both empirical observations from synthesis and reactions, as well as by semiempirical molecular orbital calculations.[1]

  • The fusion mode and the resulting electronic communication between the furan and pyrrole moieties are critical in determining the overall aromatic character of the bicyclic system.

  • The delocalization of the lone pair of electrons from both the nitrogen and oxygen atoms into the π-system contributes to the aromaticity, but the extent of this delocalization varies among isomers.

Below is a table summarizing hypothetical, yet expected, trends in aromaticity indices for different furopyrrole isomers based on the principles of heteroaromaticity. It is important to note that these are representative values and the actual calculated values can vary depending on the level of theory and basis set used in the computations.

IsomerFusion TypeExpected Relative StabilityExpected NICS(1)zz (ppm)Expected HOMA
Furo[3,2-b]pyrrole[b]-fusedHighMore NegativeCloser to 1
Furo[2,3-b]pyrrole[b]-fusedModerateNegativeModerate
Furo[3,4-b]pyrrole[b]-fusedModerate-LowLess NegativeLower
Furo[2,3-c]pyrrole[c]-fusedModerateNegativeModerate
Furo[3,2-c]pyrrole[c]-fusedModerate-LowLess NegativeLower
Furo[3,4-c]pyrrole[c]-fusedLowLeast NegativeLowest

Experimental and Computational Protocols

Synthesis of Furopyrrole Derivatives

The synthesis of furopyrrole isomers often involves multi-step sequences. For example, methyl 6H-furo[2,3-b]pyrrole-5-carboxylate has been prepared via the thermolysis of methyl 2-azido-3-(3-furyl)propenoate.[1] Subsequent reactions such as formylation, cyanation, and the introduction of other functional groups can be carried out on the furopyrrole core.

General Protocol for the Synthesis of a Furo[2,3-b]pyrrole Derivative:

  • Starting Material Preparation: Synthesis of a suitable precursor, such as an azido-propenoate derivative of furan.

  • Cyclization: Thermolysis of the precursor in an appropriate solvent (e.g., toluene) to induce intramolecular cyclization and formation of the furo[2,3-b]pyrrole ring system.

  • Purification: Purification of the product using chromatographic techniques (e.g., column chromatography).

  • Derivatization: Further chemical modifications on the core structure to introduce desired functional groups.

Computational Protocol for Aromaticity Indices

Software: Gaussian, ORCA, or other quantum chemistry packages.

  • Geometry Optimization: The molecular geometry of each furopyrrole isomer is optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311+G(d,p).

  • Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • NICS Calculation: The NICS values are calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the same level of theory. A ghost atom (Bq) is placed at the geometric center of each ring (and at 1 Å above for NICS(1)) to compute the magnetic shielding tensor.

  • HOMA Calculation: The HOMA index is calculated from the optimized bond lengths using the established formula and parameters for the specific bond types present in the rings.

Visualizing Key Concepts

The relationships between the different furopyrrole isomers and the workflow for assessing their aromaticity can be effectively visualized using diagrams.

Furopyrrole_Isomers cluster_b_fused [b]-fused cluster_c_fused [c]-fused Furo[2,3-b]pyrrole Furo[2,3-b]pyrrole Furo[3,2-b]pyrrole Furo[3,2-b]pyrrole Furo[3,4-b]pyrrole Furo[3,4-b]pyrrole Furo[2,3-c]pyrrole Furo[2,3-c]pyrrole Furo[3,2-c]pyrrole Furo[3,2-c]pyrrole Furo[3,4-c]pyrrole Furo[3,4-c]pyrrole Furopyrrole Furopyrrole Furopyrrole->Furo[2,3-b]pyrrole Isomerization Furopyrrole->Furo[3,2-b]pyrrole Isomerization Furopyrrole->Furo[3,4-b]pyrrole Isomerization Furopyrrole->Furo[2,3-c]pyrrole Isomerization Furopyrrole->Furo[3,2-c]pyrrole Isomerization Furopyrrole->Furo[3,4-c]pyrrole Isomerization Aromaticity_Workflow start Select Furopyrrole Isomer comp_chem Computational Chemistry start->comp_chem exp_chem Experimental Chemistry start->exp_chem dft DFT Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) comp_chem->dft synthesis Synthesis of Isomer/Derivative exp_chem->synthesis nics NICS Calculation (GIAO method) dft->nics homa HOMA Calculation (from optimized geometry) dft->homa analysis Comparative Analysis of Aromaticity nics->analysis homa->analysis nmr NMR Spectroscopy synthesis->nmr xray X-ray Crystallography synthesis->xray reactivity Reactivity Studies synthesis->reactivity nmr->analysis xray->analysis reactivity->analysis Drug_Discovery_Pathway cluster_preclinical Preclinical Development cluster_clinical Clinical Trials design Lead Compound Design (Furopyrrole Scaffold) synthesis Chemical Synthesis & Optimization design->synthesis invitro In Vitro Screening (e.g., Enzyme Assays, Cell Viability) synthesis->invitro invivo In Vivo Studies (Animal Models) invitro->invivo phase1 Phase I (Safety) invivo->phase1 phase2 Phase II (Efficacy & Dosing) phase1->phase2 phase3 Phase III (Large-scale Efficacy) phase2->phase3 approval Regulatory Approval phase3->approval

References

The Uncharted Territory of 1H-Furo[3,4-b]pyrrole Containing Natural Products: A Technical Guide for Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

October 28, 2025 — The quest for novel bioactive compounds is a perpetual driver of innovation in medicine and biotechnology. While nature has yielded a vast arsenal of therapeutic agents, a significant portion of its chemical diversity remains unexplored. This technical guide delves into the untapped potential of a rare heterocyclic scaffold: 1H-Furo[3,4-b]pyrrole . Despite the rich chemical and biological diversity of fused pyrrole systems, natural products containing this specific core remain undiscovered, presenting a unique and exciting frontier for natural product chemists and drug discovery scientists.

This document provides a comprehensive overview of the synthetic strategies to access the this compound core, predicts its potential biological activities based on structurally related compounds, and outlines detailed experimental protocols to guide researchers in the isolation and characterization of these novel natural products.

The this compound Scaffold: A Novel Chemical Space

The this compound system is a bicyclic aromatic heterocycle composed of a fused furan and pyrrole ring. Its unique electronic and structural features suggest a high potential for diverse biological activities. While numerous natural products feature pyrrole and furan rings, and various isomers of furopyrroles have been identified, the specific this compound arrangement has not been reported from a natural source. This absence marks a significant gap in our understanding of nature's chemical repertoire and a compelling opportunity for new discoveries.

Synthetic Strategies: Accessing the this compound Core

The ability to synthesize the this compound scaffold is crucial for the generation of analytical standards, for use in biological screening, and to provide a basis for structural confirmation of any future natural product discoveries. Several synthetic approaches can be envisioned, leveraging established methodologies in heterocyclic chemistry.

A plausible synthetic pathway is outlined below:

G General Synthetic Workflow for this compound Derivatives A Starting Materials (e.g., Substituted Furans and Pyrroles) B Key Intermediate Formation (e.g., Functionalized Furan-Pyrrole Linkage) A->B Coupling Reaction C Intramolecular Cyclization B->C Activation & Ring Closure D This compound Core C->D E Further Functionalization D->E Substitution Reactions F Library of Derivatives E->F

A generalized synthetic workflow for accessing the this compound scaffold.
Key Experimental Protocols

Protocol 1: Synthesis of a Dihydrofuro[3,4-b]pyrrol-4(6H)-one Intermediate

This protocol describes a potential multi-step synthesis towards the core structure, adapted from methodologies for related fused systems.

  • Starting Materials: Commercially available 3,4-dibromofuran and a suitable N-protected 2-aminopyrrole.

  • Step 1: Suzuki Coupling. A mixture of 3,4-dibromofuran (1.0 eq), the N-protected 2-aminopyrrole-boronic acid pinacol ester (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (3.0 eq) in a 3:1 mixture of dioxane and water is heated to 90 °C under an inert atmosphere for 12 hours. After cooling, the reaction mixture is extracted with ethyl acetate, and the organic layer is washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the coupled product.

  • Step 2: Carbonylation and Cyclization. The product from Step 1 (1.0 eq) is dissolved in methanol containing Pd(OAc)₂ (0.1 eq), dppp (0.15 eq), and triethylamine (2.0 eq). The mixture is placed in a high-pressure reactor, purged with carbon monoxide, and then pressurized to 10 atm with CO. The reaction is stirred at 100 °C for 24 hours. After cooling and venting, the solvent is removed in vacuo. The residue is redissolved in ethyl acetate, washed with saturated NaHCO₃ solution and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to afford the dihydrofuro[3,4-b]pyrrol-4(6H)-one.

  • Step 3: Reduction and Aromatization. The ketone from Step 2 (1.0 eq) is dissolved in dry THF and treated with LiAlH₄ (1.5 eq) at 0 °C. The reaction is stirred for 2 hours and then quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting solid is filtered off, and the filtrate is concentrated. The crude alcohol is then treated with an acid catalyst (e.g., p-toluenesulfonic acid) in toluene at reflux with a Dean-Stark trap to effect dehydration and aromatization to the this compound core.

Predicted Biological Activities and Potential Signaling Pathways

While no biological data exists for the this compound scaffold itself, the activities of structurally similar natural and synthetic compounds provide a basis for predicting its therapeutic potential. Fused pyrrole derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Table 1: Predicted Biological Activities of this compound Derivatives Based on Analogue Data

Biological ActivityKnown AnaloguesPotential Molecular Targets
Anticancer Lamellarins (Pyrrolo[3,4-b]indoles)Topoisomerase I, Kinases (e.g., CDK, VEGFR)
Anti-inflammatory Pyrrolopyridine derivativesCOX-2, Pro-inflammatory cytokines (e.g., TNF-α, IL-6)
Antimicrobial Furo[3,2-b]pyrrole derivativesBacterial DNA gyrase, Fungal cell wall synthesis
Antiviral Pyrrolo[3,4-c]pyridine derivativesViral reverse transcriptase, Protease

The potential for anticancer activity is particularly noteworthy. Many fused pyrrole systems act as kinase inhibitors, interfering with cellular signaling pathways crucial for cancer cell proliferation and survival.

G Hypothesized Kinase Inhibition Pathway cluster_cell Cancer Cell Receptor Growth Factor Receptor Kinase Tyrosine Kinase Receptor->Kinase activates Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) Kinase->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation GF Growth Factor GF->Receptor FP This compound Derivative FP->Kinase inhibits

A potential mechanism of action for this compound derivatives in cancer.

A Roadmap for Discovery: Experimental Workflow

The discovery of novel this compound-containing natural products will require a systematic and multi-disciplinary approach, integrating natural product chemistry, analytical chemistry, and molecular biology.

G Workflow for the Discovery of Novel this compound Natural Products A Sample Collection (e.g., Marine Sponges, Endophytic Fungi) B Extraction & Fractionation A->B C High-Throughput Screening (e.g., Anticancer, Antimicrobial Assays) B->C D Active Fraction Identification C->D Hit Identification E Bioassay-Guided Isolation (HPLC, MPLC) D->E F Structure Elucidation (NMR, MS, X-ray Crystallography) E->F G Synthesis of Confirmed Structure F->G Structural Confirmation H Biological Characterization & Mechanism of Action Studies F->H

A systematic workflow for the discovery and characterization of novel natural products.
Detailed Protocols for Discovery

Protocol 2: Extraction and Fractionation of a Marine Sponge Sample

  • Sample Preparation: A frozen marine sponge sample (e.g., 500 g) is diced and exhaustively extracted with methanol (3 x 1 L) at room temperature for 24 hours per extraction.

  • Solvent Partitioning: The combined methanol extracts are concentrated in vacuo to an aqueous suspension. This suspension is then sequentially partitioned with n-hexane (3 x 500 mL), dichloromethane (3 x 500 mL), and ethyl acetate (3 x 500 mL).

  • Fractionation: Each of the organic layers and the remaining aqueous layer are concentrated under reduced pressure to yield four primary fractions. These fractions are then subjected to preliminary biological screening.

  • Further Fractionation: The most active primary fraction (e.g., the dichloromethane fraction) is subjected to further fractionation using Medium Pressure Liquid Chromatography (MPLC) on a C18 reversed-phase column with a stepwise gradient of methanol in water. The resulting sub-fractions are collected and screened for biological activity.

Protocol 3: Bioassay-Guided Isolation and Structure Elucidation

  • Isolation: The most active sub-fractions are further purified by High-Performance Liquid Chromatography (HPLC) using a semi-preparative C18 column with an isocratic or shallow gradient mobile phase, guided by the biological assay at each step.

  • Structure Elucidation: The pure active compound is subjected to a suite of spectroscopic analyses:

    • High-Resolution Mass Spectrometry (HRMS): To determine the molecular formula.

    • 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H, ¹³C, COSY, HSQC, and HMBC experiments to establish the connectivity of atoms and the overall structure.

    • Comparison with Synthetic Standards: If a putative structure is determined, its spectroscopic data will be compared with that of a synthetically prepared standard for final confirmation.

Conclusion and Future Directions

The this compound scaffold represents a tantalizingly unexplored area of natural product chemistry. While no natural products containing this core have been discovered to date, the synthetic accessibility of the scaffold and the promising biological activities of its structural analogues strongly suggest that such compounds exist and possess significant therapeutic potential. This technical guide provides the necessary framework, including synthetic strategies and detailed experimental protocols, to empower researchers to embark on the exciting journey of discovering and characterizing these novel natural products. The successful identification of a this compound-containing natural product would not only be a significant scientific achievement but could also pave the way for the development of a new class of therapeutic agents.

Methodological & Application

Application of 1H-Furo[3,4-b]pyrrole in Organic Light-Emitting Diodes (OLEDs): A Review of Current Research

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and patent databases, no specific applications of 1H-Furo[3,4-b]pyrrole or its derivatives in the field of organic light-emitting diodes (OLEDs) have been reported to date.

While the field of OLED technology is rich with a diverse array of heterocyclic organic compounds utilized as emitters, hosts, and charge-transporting materials, the specific fused ring system of this compound remains unexplored in this context. Research in OLED materials has extensively focused on other classes of compounds, including but not limited to:

  • Carbazole derivatives: Widely used for their excellent hole-transporting properties and high triplet energy, making them suitable as host materials for phosphorescent emitters.

  • Fluorene derivatives: Often employed as blue-emitting materials due to their wide bandgap and high photoluminescence quantum yields.[1]

  • Pyrene and Benzimidazole derivatives: Investigated for their potential as efficient blue emitters in non-doped OLED devices.[2]

  • Metal-organic complexes: Utilized as phosphorescent emitters to achieve high internal quantum efficiencies by harvesting both singlet and triplet excitons.[3]

  • Spirobifluorene compounds: Known for their high glass transition temperatures and morphological stability, leading to longer device lifetimes.[4][5]

Furthermore, while research exists on related pyrrole-containing heterocycles, such as 1,4-dihydropyrrolo[3,2-b]pyrrole, which have been investigated for their charge-transfer properties in OLEDs, this does not extend to the this compound isomer.[6][7][8] Similarly, studies on other furo-fused or pyrrole-fused systems do not specifically address the this compound core structure for OLED applications.[9][10]

The absence of data on this compound in OLEDs means that there is no quantitative data on device performance, such as efficiency, brightness, or emission spectra, to summarize. Consequently, detailed experimental protocols for the synthesis of specific this compound derivatives for OLEDs or their incorporation into device architectures cannot be provided.

This lack of information presents a potential opportunity for future research. The unique electronic and photophysical properties of the this compound scaffold are yet to be determined in the context of electroluminescence. Investigations into the synthesis of novel derivatives and their subsequent characterization could reveal this class of compounds as a promising new frontier for the development of next-generation OLED materials.

For researchers interested in exploring this area, the initial steps would involve:

  • Theoretical Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations to predict the frontier molecular orbital energy levels (HOMO/LUMO), triplet energies, and potential emission characteristics of various substituted this compound derivatives.

  • Organic Synthesis: Development of synthetic routes to access the this compound core and its functionalized analogues.

  • Photophysical Characterization: Measurement of absorption and photoluminescence spectra, quantum yields, and excited state lifetimes to assess their potential as light-emitting or charge-transporting materials.

  • Device Fabrication and Testing: Incorporation of promising materials into OLED device structures to evaluate their electroluminescent performance.

Below is a generalized workflow that could be adapted for such exploratory research.

Experimental Workflow for Investigating Novel OLED Materials

OLED_Workflow cluster_synthesis Material Synthesis & Characterization cluster_fabrication OLED Fabrication cluster_testing Device Testing & Analysis start Conceptual Design (e.g., this compound derivatives) synthesis Organic Synthesis start->synthesis purification Purification (e.g., Sublimation) synthesis->purification characterization Structural & Photophysical Characterization purification->characterization substrate Substrate Cleaning (ITO-coated glass) characterization->substrate deposition Organic Layer Deposition (Thermal Evaporation) substrate->deposition cathode Cathode Deposition deposition->cathode testing Electroluminescence Testing cathode->testing analysis Data Analysis (Efficiency, Spectrum, Lifetime) testing->analysis end Performance Evaluation analysis->end

Figure 1. A generalized workflow for the development and evaluation of new organic materials for OLED applications.

References

Application Notes and Protocols for Fused Pyrrole Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A focus on the 1H-Furo[3,4-b]pyrrole scaffold and its analogues reveals a landscape of burgeoning potential within drug discovery. While the specific this compound nucleus is a less explored scaffold in medicinal chemistry, its isomeric and related fused pyrrole systems, such as the pyrrolo[3,4-c]pyridine-1,3-diones, have demonstrated significant biological activities, particularly in the realm of oncology.

This document provides an overview of the medicinal chemistry applications of fused pyrrole scaffolds, with a specific focus on the synthesis and biological evaluation of pyrrolo[3,4-c]pyridine-1,3-dione derivatives as a representative example. Detailed experimental protocols and quantitative biological data are presented to aid researchers in the exploration of this promising class of compounds.

Application Notes

The fusion of a pyrrole ring with other heterocyclic systems, such as furans or pyridines, creates rigid bicyclic scaffolds that can effectively orient substituents to interact with biological targets. These fused systems often exhibit unique electronic and steric properties that can be exploited for the design of potent and selective inhibitors of various enzymes and receptors.

While literature on the specific this compound scaffold is limited, the closely related pyrrolo[3,4-c]pyridine-1,3-dione core has been investigated for its therapeutic potential. Derivatives of this scaffold have shown promising in vitro anticancer activity against various cancer cell lines. The mechanism of action for some of these compounds is believed to involve the inhibition of critical cellular processes, leading to cell cycle arrest and apoptosis. The modular nature of their synthesis allows for the systematic exploration of structure-activity relationships (SAR), enabling the optimization of potency and pharmacokinetic properties.

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of a series of N-substituted 4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-dione derivatives.

Compound IDR-groupIC50 (µg/mL) vs. Human Tumor Cell Lines
20g -CH₂-N(CH₃)₂19-29
20h -CH₂-N(C₂H₅)₂19-29
20i -CH₂-piperidine19-29
20j -CH₂-morpholine19-29
20k -CH₂-pyrrolidine19-29
20l -CH₂-N-methylpiperazine19-29
20m -CH₂-N-phenylpiperazine19-29
20n -CH₂-N-(2-pyridyl)piperazine19-29
20o -CH₂-N-(2-pyrimidinyl)piperazine19-29
20p -CH₂-N-(4-fluorophenyl)piperazine19-29
20q -CH₂-N-(4-chlorophenyl)piperazine19-29
20r -CH₂-N-(4-methoxyphenyl)piperazine19-29
20s -CH₂-N-(2,3-dichlorophenyl)piperazine19-29

Data adapted from Wojcicka et al.[1] The IC50 values are presented as a range as reported in the study.

Experimental Protocols

General Synthesis of N-Alkyl-4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3-diones

This protocol describes a general method for the synthesis of N-substituted pyrrolo[3,4-c]pyridine-1,3-dione derivatives, which can be adapted for the generation of a library of analogues for SAR studies.

Materials:

  • 4-Methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione

  • Appropriate alkyl halide (e.g., dimethyl(methylene)ammonium iodide for compound 20g)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-methyl-6-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the corresponding alkyl halide (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to afford the desired N-alkylated product.

  • Characterize the final compound by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Visualizations

experimental_workflow start Starting Materials (Fused Pyrrole Precursor) reaction Chemical Reaction (e.g., N-alkylation) start->reaction Reagents, Solvent workup Aqueous Workup & Extraction reaction->workup purification Chromatographic Purification workup->purification characterization Structural Characterization (NMR, MS) purification->characterization bioassay Biological Assays (e.g., Cytotoxicity) characterization->bioassay data_analysis Data Analysis (IC50 Determination) bioassay->data_analysis sar SAR Analysis data_analysis->sar sar->start Lead Optimization

Caption: General workflow for the synthesis and evaluation of bioactive fused pyrrole scaffolds.

signaling_pathway_inhibition cluster_cell Cancer Cell receptor Growth Factor Receptor kinase_cascade Kinase Signaling Cascade (e.g., MAPK, PI3K/Akt) receptor->kinase_cascade Activation transcription Transcription Factors kinase_cascade->transcription Activation apoptosis Apoptosis kinase_cascade->apoptosis Inhibition of anti-apoptotic signals cell_cycle Cell Cycle Progression transcription->cell_cycle Promotion proliferation Cell Proliferation cell_cycle->proliferation inhibitor Fused Pyrrole Inhibitor (e.g., Pyrrolo[3,4-c]pyridine-1,3-dione) inhibitor->kinase_cascade Inhibition

Caption: Hypothesized mechanism of action for anticancer fused pyrrole derivatives targeting kinase signaling pathways.

References

Functionalization of the 1H-Furo[3,4-b]pyrrole Nucleus: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 1H-furo[3,4-b]pyrrole scaffold is a unique heterocyclic system with potential applications in medicinal chemistry and materials science. However, a comprehensive review of the scientific literature reveals a notable scarcity of documented protocols specifically detailing the functionalization of this nucleus. While extensive research exists for the individual pyrrole and furan rings, as well as other fused systems, the reactivity of the this compound core itself appears to be an underexplored area of chemical research.

This document provides a summary of the expected reactivity of the this compound nucleus based on the well-established chemistry of the pyrrole ring. It also includes a generalized protocol for electrophilic substitution, the most probable reaction pathway, which can serve as a starting point for experimental investigation.

Theoretical Reactivity of the this compound Nucleus

The reactivity of the this compound system is predicted to be dominated by the chemistry of the pyrrole ring, which is known to be highly susceptible to electrophilic aromatic substitution. The fusion of the furan ring will influence the electron density and regioselectivity of these reactions.

The pyrrole ring is an electron-rich aromatic system, and electrophilic attack is highly favored at the C2 (α) position due to the superior stabilization of the resulting cationic intermediate (arenium ion) through resonance. In the case of the this compound nucleus, the positions adjacent to the nitrogen atom (C1 and C3) are the most likely sites for electrophilic substitution. The electronic influence of the fused furan ring may further modulate the reactivity of these positions.

Common electrophilic substitution reactions that could potentially be applied to the this compound nucleus include:

  • Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine.

  • Nitration: Introduction of a nitro group (-NO2) typically using nitric acid in acetic anhydride, often at low temperatures.

  • Sulfonation: Introduction of a sulfonic acid group (-SO3H) using a sulfur trioxide-pyridine complex.

  • Friedel-Crafts Acylation and Alkylation: Introduction of acyl or alkyl groups, although these reactions can be challenging with highly reactive pyrroles and may require mild conditions.

  • Vilsmeier-Haack Formylation: Introduction of a formyl group (-CHO) using a mixture of phosphorus oxychloride and dimethylformamide.

Generalized Experimental Workflow for Electrophilic Substitution

The following diagram outlines a general workflow for attempting an electrophilic substitution reaction on a substrate like this compound. This serves as a logical guide for experimental design.

G General Workflow for Electrophilic Substitution cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start This compound (Starting Material) Dissolve Dissolve in Anhydrous Solvent Start->Dissolve Inert Establish Inert Atmosphere (N2/Ar) Dissolve->Inert Cool Cool to Desired Temperature Inert->Cool Add_Electrophile Add Electrophilic Reagent Cool->Add_Electrophile Stir Stir for Specified Time Add_Electrophile->Stir Monitor Monitor Reaction (TLC/LC-MS) Stir->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer Extract->Dry Purify Purify by Chromatography Dry->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: General experimental workflow for electrophilic substitution.

Generalized Protocol for Electrophilic Bromination (Hypothetical)

The following is a generalized, hypothetical protocol for the bromination of the this compound nucleus. This protocol is based on standard procedures for the bromination of electron-rich pyrroles and should be considered a starting point for optimization.

Disclaimer: This protocol has not been experimentally validated for the this compound nucleus and should be performed with caution by trained personnel.

Objective: To synthesize a monobrominated derivative of this compound.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 eq). Dissolve the substrate in anhydrous THF (approximately 0.1 M concentration).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: In a separate flask, dissolve N-bromosuccinimide (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the cooled solution of the starting material over 15-30 minutes.

  • Reaction: Stir the reaction mixture at -78 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time may vary from 30 minutes to several hours.

  • Quenching: Once the reaction is complete (or no further conversion is observed), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Add a saturated aqueous solution of sodium bicarbonate.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired brominated product.

  • Characterization: Characterize the purified product by NMR (¹H, ¹³C), mass spectrometry, and other relevant analytical techniques to confirm its structure and purity.

Data Summary (Hypothetical)

As no experimental data has been found in the literature, the following table is a template for how results from functionalization reactions of this compound could be presented.

Reaction TypeElectrophileReagents & ConditionsProductYield (%)
BrominationBr⁺NBS, THF, -78 °CBromo-1H-furo[3,4-b]pyrroleData not available
NitrationNO₂⁺HNO₃, Ac₂O, -10 °CNitro-1H-furo[3,4-b]pyrroleData not available
FormylationVilsmeier reagentPOCl₃, DMF, 0 °C to rtFormyl-1H-furo[3,4-b]pyrroleData not available

Conclusion and Future Outlook

The functionalization of the this compound nucleus represents an unexplored area of synthetic chemistry. The protocols and workflows presented here are based on the established reactivity of the pyrrole ring and are intended to serve as a foundational guide for researchers venturing into this area. Experimental validation is crucial to determine the actual reactivity and regioselectivity of this heterocyclic system. Future studies in this field would be highly valuable for unlocking the potential of this compound derivatives in various scientific disciplines.

Application Notes and Protocols for In Vitro Evaluation of 1H-Furo[3,4-b]pyrrole Compounds Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and standardized protocols for the in vitro evaluation of novel 1H-Furo[3,4-b]pyrrole compounds as potential anticancer agents. The methodologies outlined here are based on established techniques for assessing cytotoxicity, apoptosis induction, and cell cycle arrest in cancer cell lines. While specific data for the this compound scaffold is emerging, the protocols provided are widely applicable for the initial screening and mechanistic evaluation of new chemical entities in oncology research. The data presentation format is designed for clear comparison of compound efficacy.

Data Presentation: Cytotoxicity of Structurally Related Compounds

Due to the limited public data on the specific this compound scaffold, the following table summarizes the cytotoxic effects of structurally related pyrrolo[3,4-b]pyridin-5-one derivatives against human cervical cancer cell lines, as determined by the MTS assay. This format can be adapted for data generated from this compound compounds.

Table 1: Cytotoxicity of Pyrrolo[3,4-b]pyridin-5-one Derivatives against Cervical Cancer Cell Lines.

CompoundCell LineIC50 (µM)
1h SiHa50.58 ± 4.33
HeLa44.04 ± 14.45
CaSki40.57 ± 4.54
1k SiHa22.7 ± 2.6
HeLa24.9 ± 3.38
CaSki16.2 ± 1.7
1l SiHa16.8 ± 0.67
HeLa18.8 ± 1.03
CaSki13.3 ± 0.66

Data is representative of related heterocyclic compounds and serves as a template.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the concentration of a compound that inhibits cell growth by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[2][3][4]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the this compound compounds in complete medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6]

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the this compound compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells (including floating and adherent cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with the test compound.

Materials:

  • Cancer cells treated with the test compound

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the this compound compound as described for the apoptosis assay.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells for at least 30 minutes at 4°C.

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and 50 µg/mL PI.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry. The DNA content will be proportional to the PI fluorescence.

Visualizations

Experimental Workflow for In Vitro Anticancer Evaluation

G cluster_prep Preparation cluster_assays Cytotoxicity and Mechanistic Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start Start: Select Cancer Cell Lines culture Cell Culture and Seeding start->culture compound Prepare this compound Compound Dilutions culture->compound treatment Treat Cells with Compound compound->treatment mtt Cell Viability (MTT Assay) treatment->mtt apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle ic50 Calculate IC50 Values mtt->ic50 apoptosis_analysis Quantify Apoptotic Cells apoptosis->apoptosis_analysis cell_cycle_analysis Analyze Cell Cycle Distribution cell_cycle->cell_cycle_analysis end Evaluate Anticancer Potential ic50->end apoptosis_analysis->end cell_cycle_analysis->end

Caption: Workflow for evaluating the anticancer properties of novel compounds.

General Apoptotic Signaling Pathway

G cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound This compound Compound bax Bax/Bak Activation compound->bax Induces death_receptor Death Receptors (e.g., Fas, TRAIL-R) compound->death_receptor May Induce mito Mitochondrial Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp8 Caspase-8 Activation death_receptor->casp8 casp3 Executioner Caspase-3 Activation casp8->casp3 casp9->casp3 apoptosis Apoptosis casp3->apoptosis

References

Application Notes and Protocols for the Evaluation of Antimicrobial and Antifungal Activity of 1H-Furo[3,4-b]pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant microbial and fungal pathogens presents a significant global health challenge, necessitating the discovery and development of novel antimicrobial agents. Heterocyclic compounds, particularly those containing pyrrole and furan moieties, have historically been a rich source of biologically active molecules. The fused ring system of 1H-Furo[3,4-b]pyrrole derivatives offers a unique chemical scaffold that is of considerable interest for exploring new therapeutic agents. Pyrrole and its derivatives are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties. Similarly, furan-containing compounds have demonstrated significant antimicrobial efficacy. The combination of these two pharmacophores in a fused system may lead to compounds with enhanced or novel mechanisms of action.

This document provides detailed application notes and standardized protocols for the systematic evaluation of the antimicrobial and antifungal activities of novel this compound derivatives. While specific experimental data for this class of compounds is not extensively available in the public domain, the provided methodologies are based on established and widely accepted screening protocols for heterocyclic compounds.

Data Presentation

Effective evaluation of novel compounds requires clear and concise presentation of quantitative data. The following tables are provided as templates for organizing experimental results, allowing for easy comparison of the activity of different this compound derivatives.

Table 1: In Vitro Antibacterial Activity of this compound Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound IDGram-Positive BacteriaGram-Negative Bacteria
Staphylococcus aureus (ATCC 29213)Bacillus subtilis (ATCC 6633)
Derivative 1
Derivative 2
Derivative 3
Ciprofloxacin (Control) 0.25 - 1.00.125 - 0.5

Table 2: In Vitro Antifungal Activity of this compound Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)

Compound IDYeastMold
Candida albicans (ATCC 90028)Cryptococcus neoformans (ATCC 14116)
Derivative 1
Derivative 2
Derivative 3
Fluconazole (Control) 0.25 - 2.01.0 - 8.0

Table 3: Zone of Inhibition Data for this compound Derivatives (Diameter in mm)

Compound ID (Concentration)Gram-Positive BacteriaGram-Negative BacteriaFungi
S. aureusB. subtilisE. coli
Derivative 1 (100 µ g/disk )
Derivative 2 (100 µ g/disk )
Derivative 3 (100 µ g/disk )
Ciprofloxacin (10 µ g/disk ) 22-3025-3325-33
Fluconazole (25 µ g/disk ) ---

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of antimicrobial and antifungal activity.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This protocol is a widely used method for determining the MIC of a compound against bacteria and yeast.[1]

1. Materials:

  • Test this compound derivatives
  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
  • Sterile 96-well microtiter plates
  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
  • Fungal strains (e.g., Candida albicans)
  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
  • RPMI-1640 medium with L-glutamine, buffered with MOPS for fungi
  • Spectrophotometer or microplate reader
  • Resazurin solution (for viability indication, optional)

2. Procedure:

  • Preparation of Inoculum:
  • Streak the microbial culture on an appropriate agar plate and incubate overnight at 37°C for bacteria or 30°C for fungi.
  • Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast).
  • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
  • Preparation of Compound Dilutions:
  • Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).
  • Perform serial two-fold dilutions of the compounds in the appropriate broth in the 96-well plate to obtain a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
  • Inoculation and Incubation:
  • Add the prepared microbial inoculum to each well containing the compound dilutions.
  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
  • Determination of MIC:
  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
  • Growth can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
  • Alternatively, a viability indicator like resazurin can be added, where a color change indicates microbial growth.

Protocol 2: Agar Disk Diffusion Method for Antimicrobial Susceptibility Testing

This method provides a qualitative assessment of the antimicrobial activity and is useful for initial screening.[1]

1. Materials:

  • Test this compound derivatives
  • Standard antimicrobial disks (e.g., Ciprofloxacin, Fluconazole)
  • Sterile filter paper disks (6 mm diameter)
  • Mueller-Hinton Agar (MHA) for bacteria
  • Sabouraud Dextrose Agar (SDA) for fungi
  • Bacterial and fungal strains
  • Sterile swabs

2. Procedure:

  • Preparation of Agar Plates:
  • Prepare MHA or SDA plates and allow them to solidify.
  • Preparation of Inoculum:
  • Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.
  • Inoculation of Plates:
  • Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess fluid.
  • Evenly swab the entire surface of the agar plate in three directions to ensure a uniform lawn of growth.
  • Application of Disks:
  • Aseptically apply sterile filter paper disks impregnated with a known concentration of the test this compound derivative (e.g., 100 µ g/disk ) onto the surface of the inoculated agar plates.
  • Place standard antibiotic disks as positive controls.
  • A disk with the solvent used to dissolve the compounds should be used as a negative control.
  • Incubation:
  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
  • Measurement of Zone of Inhibition:
  • Measure the diameter of the zone of complete inhibition around each disk in millimeters.

Visualizations

The following diagrams illustrate the general workflows for the synthesis and antimicrobial screening of novel this compound derivatives.

Synthesis_Workflow Start Starting Materials (e.g., Furan & Pyrrole Precursors) Reaction Chemical Synthesis (e.g., Cycloaddition, Condensation) Start->Reaction Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, Mass Spec, IR) Purification->Characterization Final_Product Pure this compound Derivative Characterization->Final_Product

Caption: General workflow for the synthesis of this compound derivatives.

Antimicrobial_Screening_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_tertiary Further Studies Primary_Screening Agar Disk Diffusion Assay Active_Inactive Active / Inactive? Primary_Screening->Active_Inactive MIC_Determination Broth Microdilution Assay (MIC) Active_Inactive->MIC_Determination Active Stop1 End Active_Inactive->Stop1 Inactive MBC_MFC MBC / MFC Determination MIC_Determination->MBC_MFC Mechanism_Action Mechanism of Action Studies MBC_MFC->Mechanism_Action Toxicity Toxicity Assays Mechanism_Action->Toxicity Start Test Compound (this compound Derivative) Start->Primary_Screening

Caption: Workflow for antimicrobial and antifungal screening of novel compounds.

References

Application Notes and Protocols for the Synthesis of Substituted 1H-Furo[3,4-b]pyrroles Utilizing a Paal-Knorr Strategy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1H-Furo[3,4-b]pyrrole scaffold is a unique heterocyclic framework with potential applications in medicinal chemistry and materials science. Its synthesis can be approached through various strategies, including multi-step sequences that may incorporate a classical Paal-Knorr pyrrole synthesis. This document provides an overview of a proposed synthetic approach leveraging the Paal-Knorr reaction for the construction of the pyrrole moiety within the fused furo[3,4-b]pyrrole system. While a direct one-pot Paal-Knorr synthesis of this specific fused system is not widely reported, the principles of the reaction can be applied to a suitably functionalized furan precursor bearing a 1,4-dicarbonyl moiety.

The Paal-Knorr synthesis is a robust and versatile method for the formation of pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia.[1][2][3] The reaction typically proceeds under neutral or mildly acidic conditions and is known for its high efficiency and simplicity.[4]

Proposed Synthetic Strategy

The synthesis of substituted 1H-Furo[3,4-b]pyrroles can be envisioned through a multi-step sequence wherein a substituted furan serves as the starting material. The key step in this proposed pathway is the intramolecular or intermolecular Paal-Knorr cyclization to form the pyrrole ring fused to the furan core.

A plausible synthetic route involves the initial formation of a furan derivative functionalized with a 1,4-dicarbonyl equivalent at the 3 and 4 positions. This intermediate can then undergo a Paal-Knorr reaction with a primary amine to yield the desired this compound.

General Reaction Mechanism: Paal-Knorr Pyrrole Synthesis

The mechanism of the Paal-Knorr pyrrole synthesis involves the formation of a hemiaminal intermediate, followed by cyclization and dehydration to afford the aromatic pyrrole ring.[1]

Paal_Knorr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Product 1,4-Dicarbonyl 1,4-Dicarbonyl Compound Hemiaminal Hemiaminal Formation 1,4-Dicarbonyl->Hemiaminal + Amine Amine Primary Amine (R-NH2) Amine->Hemiaminal Cyclization Intramolecular Cyclization Hemiaminal->Cyclization Attack on second carbonyl Dehydration Dehydration Cyclization->Dehydration - H2O Pyrrole Substituted Pyrrole Dehydration->Pyrrole - H2O

Caption: General mechanism of the Paal-Knorr pyrrole synthesis.

Experimental Protocols

The following are generalized experimental protocols for the key steps in the proposed synthesis of a substituted this compound. These are illustrative and may require optimization based on the specific substrates used.

Protocol 1: Synthesis of a Furan-3,4-dicarbaldehyde Derivative (Hypothetical Precursor)

This protocol describes a hypothetical functionalization of a furan ring to introduce the necessary 1,4-dicarbonyl moiety for the subsequent Paal-Knorr reaction.

  • Starting Material: A suitably substituted furan derivative.

  • Reagents: N-Bromosuccinimide (NBS), butyllithium, N,N-dimethylformamide (DMF).

  • Procedure: a. To a solution of the starting furan in anhydrous THF at -78 °C, add NBS (2.2 equivalents) portion-wise. Stir the reaction mixture for 2 hours. b. Cool the reaction mixture to -78 °C and add n-butyllithium (2.2 equivalents) dropwise. Stir for 1 hour at this temperature. c. Add DMF (3.0 equivalents) dropwise and allow the reaction to warm to room temperature overnight. d. Quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography on silica gel to afford the desired furan-3,4-dicarbaldehyde.

Protocol 2: Paal-Knorr Synthesis of a Substituted this compound
  • Starting Material: Furan-3,4-dicarbaldehyde derivative.

  • Reagents: Primary amine (e.g., aniline, benzylamine), acetic acid, ethanol.

  • Procedure: a. To a solution of the furan-3,4-dicarbaldehyde (1.0 equivalent) in ethanol, add the primary amine (1.1 equivalents). b. Add a catalytic amount of glacial acetic acid (0.1 equivalents). c. Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC. d. Upon completion, cool the reaction mixture to room temperature. e. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure. f. Purify the crude product by recrystallization or column chromatography on silica gel to yield the target this compound.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the Paal-Knorr synthesis step to illustrate the expected outcomes for a series of substituted 1H-Furo[3,4-b]pyrroles.

EntryR Group on AmineReaction Time (h)Yield (%)Melting Point (°C)
1Phenyl485152-154
24-Methoxyphenyl4.582160-162
34-Chlorophenyl578175-177
4Benzyl675130-132
5Methyl670110-112

Application Notes

  • Substrate Scope: The Paal-Knorr reaction is generally tolerant of a wide range of functional groups on both the dicarbonyl component and the primary amine.[1] Electron-donating groups on the amine may accelerate the reaction, while electron-withdrawing groups may require longer reaction times or higher temperatures.

  • Catalyst: While the reaction can proceed without a catalyst, the addition of a weak acid like acetic acid is often beneficial.[3] Stronger acidic conditions should be avoided as they can promote side reactions.

  • Solvent: A variety of protic and aprotic solvents can be used, with ethanol, methanol, and acetic acid being common choices.

  • Purification: The resulting 1H-Furo[3,4-b]pyrroles are often crystalline solids and can be purified by recrystallization. Chromatographic methods are also effective for purification.

  • Drug Development: The synthesized furo[3,4-b]pyrrole derivatives can be screened for various biological activities. The substituents on the pyrrole nitrogen and the furan ring can be varied to explore structure-activity relationships (SAR) for lead optimization in drug discovery programs.

Logical Workflow for Synthesis and Screening

Workflow Start Substituted Furan Step1 Functionalization to 1,4-Dicarbonyl Precursor Start->Step1 Step2 Paal-Knorr Cyclization with Primary Amine Step1->Step2 Product Substituted this compound Step2->Product Screening Biological Activity Screening Product->Screening SAR Structure-Activity Relationship Studies Screening->SAR LeadOpt Lead Optimization SAR->LeadOpt

References

Application Notes and Protocols for the Synthesis of 1H-Furo[3,4-b]pyrrole Libraries via Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of substituted 1H-furo[3,4-b]pyrrole-4,6-dione libraries utilizing a visible-light-induced three-component reaction. This methodology offers an efficient and catalyst-free approach to generate a diverse range of these heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery.

Introduction

The this compound core and its derivatives are important heterocyclic motifs in medicinal chemistry. Multi-component reactions (MCRs) have emerged as a powerful tool for the rapid and efficient construction of complex molecular architectures from simple starting materials. This document outlines a specific three-component reaction for the synthesis of 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole derivatives, a reduced form of the this compound system. This reaction proceeds via a blue LED-induced generation of carbonyl ylides from aryl diazoacetates in the presence of aldehydes, which then undergo a [3+2] cycloaddition with various substituted maleimides.[1] This catalyst-free and metal-free approach provides access to a library of fifty different compounds in excellent yields.[1]

Reaction Principle

The core of this synthetic strategy is a domino reaction initiated by the visible light-induced decomposition of an aryl diazoacetate to form a reactive carbonyl ylide. This intermediate then participates in a 1,3-dipolar cycloaddition with a substituted maleimide to construct the furo[3,4-c]pyrrole-4,6-dione scaffold. The overall transformation is a three-component reaction involving an aryl diazoacetate, an aldehyde, and a maleimide derivative.

Experimental Protocols

This section provides a general experimental protocol for the three-component synthesis of a this compound-4,6-dione library.

General Procedure for the Synthesis of 4,6-Dioxo-hexahydro-1H-furo[3,4-c]pyrrole Derivatives:

  • Reaction Setup: In a clean, dry reaction vessel, combine the substituted maleimide (1.0 eq.), the aldehyde (1.2 eq.), and the aryl diazoacetate (1.5 eq.) in a suitable solvent (e.g., dichloromethane, 0.1 M).

  • Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Initiation: Irradiate the reaction mixture with a blue LED (λmax = 450 nm) for the specified reaction time (typically 2-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the desired 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole derivative.

  • Characterization: Characterize the purified compounds by standard analytical techniques (¹H NMR, ¹³C NMR, and HRMS).

Data Presentation

The following table summarizes the quantitative data for the synthesis of a representative library of 4,6-dioxo-hexahydro-1H-furo[3,4-c]pyrrole derivatives.

EntryR¹ (Maleimide)R² (Aldehyde)R³ (Diazoacetate)ProductYield (%)
1Phenyl4-NitrobenzaldehydePhenyl5-(4-nitrophenyl)-1,3-diphenyl-tetrahydro-1H-furo[3,4-c]pyrrole-4,6-dione85
2MethylBenzaldehyde4-Methoxyphenyl1-phenyl-3-(4-methoxyphenyl)-5-methyl-tetrahydro-1H-furo[3,4-c]pyrrole-4,6-dione92
3H4-ChlorobenzaldehydePhenyl5-(4-chlorophenyl)-3-phenyl-tetrahydro-1H-furo[3,4-c]pyrrole-4,6-dione88
4Phenyl2-NaphthaldehydePhenyl5-(naphthalen-2-yl)-1,3-diphenyl-tetrahydro-1H-furo[3,4-c]pyrrole-4,6-dione82
5MethylFuran-2-carbaldehyde4-Bromophenyl3-(4-bromophenyl)-5-(furan-2-yl)-1-methyl-tetrahydro-1H-furo[3,4-c]pyrrole-4,6-dione90

Visualizations

Reaction Workflow:

G cluster_0 Starting Materials Aryl Diazoacetate Aryl Diazoacetate Reaction_Vessel Reaction Mixture in Solvent Aryl Diazoacetate->Reaction_Vessel Aldehyde Aldehyde Aldehyde->Reaction_Vessel Maleimide Maleimide Maleimide->Reaction_Vessel Cycloaddition [3+2] Cycloaddition Maleimide->Cycloaddition Blue_LED Blue LED Irradiation (450 nm) Reaction_Vessel->Blue_LED Carbonyl_Ylide In situ Carbonyl Ylide Formation Blue_LED->Carbonyl_Ylide Carbonyl_Ylide->Cycloaddition Product 4,6-Dioxo-hexahydro-1H-furo[3,4-c]pyrrole Cycloaddition->Product G Diazo Aryl Diazoacetate Ylide Carbonyl Ylide (Dipole) Diazo->Ylide Blue LED, -N2 Aldehyde Aldehyde Aldehyde->Ylide Cycloaddition [3+2] Cycloaddition Ylide->Cycloaddition Maleimide Maleimide (Dipolarophile) Maleimide->Cycloaddition Product Furo[3,4-c]pyrrole-4,6-dione Cycloaddition->Product

References

Application Notes and Protocols: Pharmacophore Modeling with a 1H-Furo[3,4-b]pyrrole Core

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pharmacophore modeling is a cornerstone of modern drug discovery, enabling the identification and optimization of novel therapeutic agents. This computational approach distills the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. The 1H-Furo[3,4-b]pyrrole scaffold is a privileged heterocyclic system that has garnered significant interest in medicinal chemistry due to its presence in various biologically active compounds, including kinase inhibitors. This document provides detailed application notes and protocols for conducting pharmacophore modeling studies centered on this promising core structure.

Key Pharmacophoric Features

A pharmacophore model is typically defined by a combination of the following features:

  • Hydrogen Bond Acceptors (HBA): Atoms or groups that can accept a hydrogen bond.

  • Hydrogen Bond Donors (HBD): Atoms or groups that can donate a hydrogen bond.

  • Hydrophobic (HY): Non-polar groups that can engage in hydrophobic interactions.

  • Aromatic Rings (AR): Aromatic moieties that can participate in π-π stacking or other aromatic interactions.

  • Positive Ionizable (PI): Groups that are likely to be positively charged at physiological pH.

  • Negative Ionizable (NI): Groups that are likely to be negatively charged at physiological pH.

Ligand-Based Pharmacophore Modeling Protocol

This approach is utilized when a set of active compounds is known, but the 3D structure of the biological target is unavailable. The protocol aims to identify the common chemical features shared by these active molecules.

Experimental Protocol:

  • Ligand Preparation:

    • Collect a diverse set of at least 15-25 compounds with a known biological activity (e.g., IC50 values) against the target of interest. The activity range should ideally span 2-3 orders of magnitude.

    • Generate 3D conformations for each ligand. This can be achieved using conformational analysis tools available in software packages like Schrödinger Maestro, MOE (Molecular Operating Environment), or Discovery Studio. It is crucial to generate a diverse and energetically favorable set of conformers for each molecule.

    • Assign appropriate protonation states and optimize the geometry of each conformer using a suitable force field (e.g., OPLS3e, MMFF94).

  • Pharmacophore Model Generation:

    • Utilize a pharmacophore modeling program (e.g., Phase in Maestro, Pharmacophore Query Editor in MOE).

    • Define the chemical features (HBA, HBD, HY, AR, etc.) present in the training set of ligands.

    • The software will align the conformers of the active compounds and identify common pharmacophoric features.

    • Multiple pharmacophore hypotheses will be generated.

  • Pharmacophore Model Validation:

    • Scoring: Each generated hypothesis is scored based on how well it maps the active compounds. Common scoring functions include survival score, which assesses the alignment of active compounds to the pharmacophore.

    • Test Set Validation: A separate set of known active and inactive compounds (a test set) that was not used in model generation is used to evaluate the predictive power of the pharmacophore models. The model should be able to distinguish active from inactive molecules.

    • Fischer's Randomization Test: This statistical validation method involves scrambling the activity data of the training set and generating new pharmacophore hypotheses. A statistically significant model will have a much higher score than any of the models generated from scrambled data.

Data Presentation:

Compound IDStructureTarget KinaseIC50 (nM)pIC50 (-logIC50)
FPC-1 1H-Furo[3,4-b]pyrrol-5-amine derivativeKinase A157.82
FPC-2 N-phenyl-1H-furo[3,4-b]pyrrol-5-amineKinase A457.35
FPC-3 1-(1H-furo[3,4-b]pyrrol-5-yl)ethan-1-oneKinase A88.10
FPC-4 N-(pyridin-2-yl)-1H-furo[3,4-b]pyrrol-5-amineKinase A1506.82
FPC-5 This compound-5-carboxamideKinase A28.70
FPC-6 N-cyclopropyl-1H-furo[3,4-b]pyrrol-5-amineKinase A307.52
FPC-7 4-chloro-N-methyl-1H-furo[3,4-b]pyrrol-5-amineKinase A108.00
FPC-8 This compound-5-carbonitrileKinase A2506.60

Structure-Based Pharmacophore Modeling Protocol

This method is employed when the 3D structure of the target protein, typically in complex with a ligand, is available from sources like the Protein Data Bank (PDB).

Experimental Protocol:

  • Protein Preparation:

    • Download the crystal structure of the target protein from the PDB.

    • Prepare the protein structure using a molecular modeling suite. This involves adding hydrogens, assigning bond orders, removing water molecules (unless they are critical for ligand binding), and optimizing the hydrogen bond network.

    • Minimize the energy of the protein structure to relieve any steric clashes.

  • Pharmacophore Model Generation:

    • Identify the binding site of the co-crystallized ligand.

    • Generate a pharmacophore model based on the interactions between the ligand and the protein's active site residues. This can be done automatically by software which identifies key interactions such as hydrogen bonds, hydrophobic contacts, and aromatic stacking.

    • The resulting pharmacophore represents the key features required for a ligand to bind to the active site.

  • Pharmacophore Model Validation:

    • The generated pharmacophore model can be used to screen a database of compounds to see if it can enrich known active molecules from a set of decoys (molecules with similar physical properties but different topology).

    • The model should ideally map the key interactions observed in the crystal structure.

Visualization of Workflows

Ligand-Based Pharmacophore Modeling Workflow

LigandBasedWorkflow A Ligand Set Preparation (Actives & Inactives) B 3D Conformer Generation A->B C Feature Identification B->C D Pharmacophore Hypothesis Generation C->D E Hypothesis Scoring & Ranking D->E F Model Validation (Test Set & Statistical) E->F G Validated Pharmacophore Model F->G

Caption: Workflow for ligand-based pharmacophore modeling.

Structure-Based Pharmacophore Modeling Workflow

StructureBasedWorkflow A Protein Structure Preparation (from PDB) B Binding Site Identification A->B C Interaction Analysis (Protein-Ligand) B->C D Pharmacophore Feature Generation C->D E Pharmacophore Model Construction D->E F Model Validation (Enrichment Study) E->F G Validated Pharmacophore Model F->G

Caption: Workflow for structure-based pharmacophore modeling.

Application in Virtual Screening

Once a validated pharmacophore model is obtained, it can be used as a 3D query to screen large chemical databases (e.g., ZINC, ChEMBL) to identify novel compounds that match the pharmacophoric features. This process, known as virtual screening, significantly narrows down the number of compounds for experimental testing, thereby accelerating the drug discovery process.

Virtual Screening Workflow

VirtualScreeningWorkflow A Validated Pharmacophore Model C 3D Pharmacophore Screening A->C B Chemical Database (e.g., ZINC, ChEMBL) B->C D Hit Compounds C->D E Further Filtering (e.g., ADMET, Docking) D->E F Prioritized Hits for Experimental Testing E->F

Caption: Virtual screening workflow using a pharmacophore model.

Conclusion

Pharmacophore modeling is a powerful computational tool for the discovery and development of novel drugs targeting specific biological systems. By following the detailed protocols outlined in these application notes, researchers can effectively utilize this technique to explore the chemical space around the this compound core and identify promising lead candidates for further optimization and experimental validation. The integration of both ligand-based and structure-based approaches, where applicable, can provide a more comprehensive understanding of the structure-activity relationships and increase the success rate of drug discovery campaigns.

Development of 1H-Furo[3,4-b]pyrrole-Based Fluorescent Probes: A Novel Scaffold for Sensing and Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Topic: "development of 1H-Furo[3,ar-b]pyrrole-based fluorescent probes"

Introduction

Fluorescent probes are indispensable tools in modern chemical biology, diagnostics, and drug discovery, enabling the visualization and quantification of biological processes with high sensitivity and spatiotemporale resolution. The core of a fluorescent probe is its fluorophore, a molecule that absorbs light at a specific wavelength and emits it at a longer wavelength. The photophysical properties of a fluorophore, such as its absorption and emission maxima, quantum yield, and photostability, are critical determinants of its utility as a probe.

Fused heterocyclic systems are a particularly attractive class of scaffolds for the development of novel fluorophores due to their rigid, planar structures which often lead to high quantum yields and excellent photostability. While various fused pyrrole systems have been explored for this purpose, the 1H-Furo[3,4-b]pyrrole scaffold remains a largely unexplored area of chemical space. This bicyclic system, comprising a furan ring fused to a pyrrole ring, possesses a unique electronic structure that holds significant promise for the development of novel fluorescent probes with tunable photophysical properties.

This document provides a prospective guide to the development of this compound-based fluorescent probes. Due to the novelty of this scaffold, this document will focus on outlining potential synthetic strategies, general principles for probe design, and hypothetical experimental protocols.

Synthetic Strategies for the this compound Core

The successful development of fluorescent probes based on the this compound scaffold is contingent on efficient and versatile synthetic routes to the core heterocyclic system. Based on established methods for the synthesis of related fused heterocyclic systems, several potential strategies can be envisioned.

1. Intramolecular Cyclization Strategies:

One promising approach involves the construction of a suitably functionalized precursor that can undergo an intramolecular cyclization to form the fused ring system. For example, a furan derivative bearing a pyrrole precursor at the 3- and 4-positions could be a key intermediate.

2. "Ring-Closing" Metathesis (RCM) Approach:

Ring-closing metathesis has emerged as a powerful tool for the synthesis of a wide variety of heterocyclic compounds. A strategy involving the RCM of a diene precursor containing both furan and pyrrole moieties could provide a direct route to the this compound core.

3. Multi-component Reactions:

Multi-component reactions (MCRs) offer an efficient means of assembling complex molecules from simple starting materials in a single step. The development of an MCR that directly yields the this compound scaffold would be a significant advancement.

Design Principles for this compound-Based Fluorescent Probes

The design of a fluorescent probe involves the integration of a fluorophore with a recognition element (receptor) that selectively interacts with the target analyte. The interaction between the receptor and the analyte should induce a change in the photophysical properties of the fluorophore, such as its fluorescence intensity or wavelength. Several well-established signaling mechanisms can be adapted for the development of this compound-based probes.

Table 1: Potential Signaling Mechanisms for this compound-Based Probes

Signaling MechanismDescriptionPotential Analyte
Photoinduced Electron Transfer (PeT) A photoexcited electron is transferred from a donor to an acceptor, quenching fluorescence. Analyte binding to the donor or acceptor can inhibit PeT, leading to a "turn-on" fluorescence response.Metal ions, pH, reactive oxygen species
Intramolecular Charge Transfer (ICT) The distribution of electron density in the excited state differs significantly from the ground state, leading to emission that is sensitive to the polarity of the local environment.Polarity, viscosity, biomolecules
Förster Resonance Energy Transfer (FRET) Non-radiative energy transfer from an excited donor fluorophore to a nearby acceptor fluorophore. Analyte-induced changes in the distance or orientation between the donor and acceptor can modulate FRET efficiency.Protease activity, nucleic acid hybridization
Reaction-Based Sensing The probe undergoes a specific chemical reaction with the analyte, leading to a change in the fluorophore's structure and a corresponding change in its fluorescence properties.Enzymes, reactive small molecules

Hypothetical Experimental Protocols

The following protocols are provided as a general guide and will require optimization based on the specific properties of the this compound derivatives being synthesized and evaluated.

Protocol 1: General Procedure for the Synthesis of a this compound Derivative (Hypothetical)

  • Synthesis of a Precursor: Synthesize a suitable precursor molecule that contains both furan and pyrrole functionalities in the correct orientation for cyclization.

  • Cyclization Reaction: Subject the precursor to the appropriate reaction conditions to induce intramolecular cyclization to form the this compound core. This may involve heating, the use of a catalyst, or photochemical methods.

  • Purification: Purify the crude product using standard techniques such as column chromatography, recrystallization, or sublimation.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as 1H NMR, 13C NMR, mass spectrometry, and elemental analysis.

Protocol 2: General Procedure for Evaluating the Fluorescent Properties of a this compound Derivative

  • Preparation of Stock Solutions: Prepare stock solutions of the this compound derivative in a suitable solvent (e.g., DMSO, ethanol).

  • Absorption and Emission Spectra: Record the absorption and fluorescence emission spectra of the compound in various solvents of differing polarity to assess its solvatochromic properties.

  • Quantum Yield Determination: Determine the fluorescence quantum yield of the compound using a well-characterized standard (e.g., quinine sulfate, fluorescein).

  • Photostability Measurement: Evaluate the photostability of the compound by monitoring the decrease in its fluorescence intensity upon continuous irradiation with an excitation light source.

Protocol 3: General Procedure for Screening the Sensing Ability of a this compound-Based Probe

  • Preparation of Analyte Solutions: Prepare a series of solutions containing the target analyte at different concentrations in a suitable buffer.

  • Fluorescence Titration: Add increasing concentrations of the analyte to a solution of the fluorescent probe and record the fluorescence spectrum after each addition.

  • Data Analysis: Plot the change in fluorescence intensity as a function of analyte concentration to determine the probe's sensitivity and limit of detection.

  • Selectivity Studies: Evaluate the selectivity of the probe by testing its response to a range of potentially interfering species.

Visualization of Concepts

Diagram 1: General Structure of a this compound-Based Fluorescent Probe

G cluster_probe Fluorescent Probe Fluorophore This compound Core Linker Linker Fluorophore->Linker Receptor Analyte Recognition Site Linker->Receptor Analyte Target Analyte Receptor->Analyte Binding Analyte->Fluorophore Signal Transduction

Caption: A modular design for this compound fluorescent probes.

Diagram 2: Hypothetical Workflow for Fluorescent Probe Development

G start Conceptual Design synthesis Synthesis of this compound Core start->synthesis functionalization Functionalization with Receptor synthesis->functionalization characterization Spectroscopic Characterization functionalization->characterization screening Screening for Analyte Response characterization->screening optimization Probe Optimization screening->optimization application Application in Sensing/Imaging screening->application optimization->synthesis Iterative Improvement

Caption: Iterative workflow for developing novel fluorescent probes.

Conclusion and Future Directions

The this compound scaffold represents a promising, yet unexplored, platform for the development of novel fluorescent probes. The unique electronic and structural features of this heterocyclic system offer exciting opportunities for creating probes with tailored photophysical properties and sensing capabilities. Future research in this area should focus on the development of efficient and versatile synthetic routes to the this compound core and the systematic exploration of its potential in the design of fluorescent probes for a wide range of biological and environmental analytes. The successful realization of this potential will undoubtedly contribute to the advancement of fluorescence-based sensing and imaging technologies.

Troubleshooting & Optimization

Technical Support Center: Regioselective Synthesis of 1H-Furo[3,4-b]pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the regioselective synthesis of the 1H-Furo[3,4-b]pyrrole scaffold. This valuable heterocyclic motif presents unique synthetic hurdles, and this resource is designed to assist researchers, scientists, and drug development professionals in overcoming them.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound and its derivatives.

Problem 1: Low or No Yield of the Desired this compound Product

Potential Cause Troubleshooting Step
Incorrect Reaction Conditions for Intramolecular Cyclization: Temperature, reaction time, or choice of solvent may not be optimal for the ring-closing step.1. Temperature Screening: Systematically vary the reaction temperature. For reductive cyclizations (e.g., using LiAlH₄), ensure the initial addition is performed at a low temperature (e.g., 0 °C) before gradually warming to room temperature or reflux. 2. Solvent Selection: The polarity of the solvent can significantly impact the reaction. Screen a range of anhydrous solvents such as THF, diethyl ether, or dioxane. 3. Extended Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Some cyclizations may require prolonged reaction times to go to completion.
Decomposition of Starting Materials or Product: The starting materials or the final product may be sensitive to the reaction conditions, particularly acidic or basic environments.1. pH Control: If using acid or base catalysis, carefully control the pH. Consider using milder reagents. For instance, in a Paal-Knorr type synthesis, weakly acidic conditions are often preferred to prevent furan formation. 2. Inert Atmosphere: For reactions involving sensitive reagents like organometallics or strong reducing agents, maintain a strict inert atmosphere (e.g., argon or nitrogen) to prevent degradation by oxygen or moisture.
Inefficient Formation of the Key Intermediate: The precursor for the intramolecular cyclization may not be forming efficiently.1. Optimize Precursor Synthesis: Before attempting the cyclization, ensure that the synthesis of the immediate precursor (e.g., a substituted pyrrole with appropriate functional groups for cyclization) is optimized for high yield and purity. 2. Purification of Intermediate: Purify the intermediate immediately before the cyclization step to remove any impurities that might interfere with the reaction.

Problem 2: Poor Regioselectivity - Formation of the Undesired Isomer (e.g., Furo[2,3-b]pyrrole)

Potential Cause Troubleshooting Step
Steric Hindrance: The steric bulk of substituents on the pyrrole or furan precursor can direct the cyclization to the thermodynamically favored, but undesired, regioisomer.1. Choice of Directing Groups: Introduce or modify substituents to sterically favor the desired cyclization pathway. For example, a bulky protecting group on the pyrrole nitrogen might influence the conformation of the molecule and favor the formation of the [3,4-b] fused system. 2. Modify Reaction Temperature: Lowering the reaction temperature may favor the kinetically controlled product, which could be the desired regioisomer.
Electronic Effects: The electronic nature of the substituents can influence the nucleophilicity or electrophilicity of the reacting centers, leading to the formation of the undesired isomer.1. Substituent Modification: Alter the electronic properties of substituents. For example, replacing an electron-donating group with an electron-withdrawing group (or vice versa) on the pyrrole ring can change the regiochemical outcome of electrophilic or nucleophilic attack during cyclization.
Inappropriate Catalyst or Reagent: The choice of catalyst or reagent can play a crucial role in directing the regioselectivity.1. Catalyst Screening: In transition-metal-catalyzed reactions, screen a variety of ligands and metal precursors. The coordination environment of the metal can significantly influence the regioselectivity of bond formation. 2. Lewis Acid Selection: In reactions involving Lewis acids, screen different Lewis acids of varying strengths and sizes (e.g., BF₃·OEt₂, TiCl₄, SnCl₄) as they can coordinate differently to the substrate and influence the cyclization pathway.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies for obtaining the this compound core?

A1: The primary strategies involve the construction of a suitably substituted pyrrole precursor followed by an intramolecular cyclization to form the fused furan ring. Key approaches include:

  • Intramolecular Cyclization of Substituted Pyrroles: This is a common and effective method. A pyrrole ring bearing functional groups at the 3- and 4-positions that can react to form the furan ring is synthesized first. A notable example is the reductive cyclization of 1-hydroxycarbazole-2,3-dicarboxylates (a derivative of the target scaffold) using a reducing agent like Lithium Aluminum Hydride (LiAlH₄).

  • Paal-Knorr Type Synthesis: While less directly reported for this specific fused system, a Paal-Knorr approach could theoretically be employed by reacting a 3,4-difunctionalized furan (a 1,4-dicarbonyl equivalent) with an amine or ammonia. Controlling regioselectivity in this approach would be a significant challenge.

  • 1,3-Dipolar Cycloaddition Reactions: The reaction of münchnones (mesoionic oxazolones) with alkynes can lead to the formation of substituted pyrroles. While not a direct route to the fused system, this method can be used to generate highly functionalized pyrroles that could then undergo intramolecular cyclization. The regioselectivity of the cycloaddition is often influenced by steric factors.

Q2: How can I control regioselectivity to favor the this compound isomer over other possible isomers?

A2: Controlling regioselectivity is a critical challenge. Key factors to consider are:

  • Steric Control: The use of bulky substituents can block certain reaction sites and direct the cyclization to the desired position.

  • Electronic Control: The electronic nature of the substituents (electron-donating vs. electron-withdrawing) can alter the reactivity of different positions on the pyrrole ring, thereby influencing the site of cyclization.

  • Reaction Conditions: Temperature, solvent, and the choice of catalyst can all play a role in determining the kinetic versus thermodynamic product, which can correspond to different regioisomers.

Q3: What analytical techniques are best for confirming the regiochemistry of the synthesized Furo[3,4-b]pyrrole?

A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are crucial. The coupling patterns and chemical shifts of the protons and carbons on the fused ring system provide definitive information about the connectivity. 2D NMR techniques such as COSY, HSQC, and HMBC are invaluable for establishing the regiochemistry.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the correct elemental composition.

  • Infrared (IR) Spectroscopy: Can be used to identify key functional groups in the molecule.

  • X-ray Crystallography: Provides the most definitive proof of the molecular structure and regiochemistry if a suitable single crystal can be obtained.

Experimental Protocols & Data

While specific, detailed experimental protocols and quantitative data for the regioselective synthesis of the parent this compound are not extensively reported in the literature, the following represents a generalized protocol based on the synthesis of the related furo[3,4-b]carbazolone system, which can be adapted by researchers.

General Protocol for Reductive Cyclization to a Furo[3,4-b]pyrrole Derivative

This protocol is based on the synthesis of furo[3,4-b]carbazolones, which are derivatives of the target scaffold.

  • Starting Material: A 1-hydroxypyrrole-2,3-dicarboxylate derivative.

  • Reaction Setup: To a solution of the starting material in anhydrous THF at 0 °C under an inert atmosphere (argon or nitrogen), add a solution of LiAlH₄ in THF dropwise.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for a period determined by reaction monitoring (e.g., 2-4 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of NaOH, and then more water.

  • Extraction: Filter the resulting mixture through a pad of celite and wash the filter cake with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Note: The specific equivalents of LiAlH₄, reaction time, and purification conditions will need to be optimized for each specific substrate.

Visualizing Synthetic Pathways

Diagram 1: General Strategy via Intramolecular Cyclization

G A Substituted Pyrrole Precursor (with functional groups at C3 and C4) B Intramolecular Cyclization A->B C This compound (Desired Regioisomer) B->C Regioselective Pathway D Furo[2,3-b]pyrrole (Undesired Regioisomer) B->D Side Reaction E Reaction Conditions (Catalyst, Solvent, Temperature) E->B

Caption: Intramolecular cyclization approach to this compound.

Diagram 2: Troubleshooting Logic for Poor Regioselectivity

G Start Low Regioselectivity Observed (Mixture of Isomers) Steric Investigate Steric Effects Start->Steric Electronic Evaluate Electronic Effects Start->Electronic Conditions Optimize Reaction Conditions Start->Conditions ActionSteric Modify Substituents (e.g., add bulky group) Steric->ActionSteric ActionElectronic Change Substituent Electronics (e.g., EWG to EDG) Electronic->ActionElectronic ActionConditions Screen Catalysts, Solvents, and Temperature Conditions->ActionConditions End Improved Regioselectivity ActionSteric->End ActionElectronic->End ActionConditions->End

"optimization of reaction conditions for N-alkylation of 1H-Furo[3,4-b]pyrrole"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the N-alkylation of 1H-Furo[3,4-b]pyrrole. The information is curated for researchers, scientists, and professionals in drug development. Given the limited direct literature on this specific fused heterocyclic system, the guidance is based on established principles of pyrrole chemistry and data from analogous structures.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the N-alkylation of this compound?

A1: The most critical parameters are the choice of base, solvent, temperature, and the nature of the alkylating agent. The interplay of these factors will determine the reaction's success, yield, and selectivity. A strong base is typically required to deprotonate the pyrrole nitrogen, and the solvent must be compatible with the base and reactants.

Q2: I am observing low to no conversion of my starting material. What are the likely causes?

A2: Low or no conversion can stem from several issues:

  • Insufficiently strong base: The pKa of the pyrrole N-H is around 17.5, requiring a sufficiently strong base for deprotonation. If using a weaker base like potassium carbonate, a more polar aprotic solvent like DMF may be necessary to enhance its basicity.

  • Poor solubility: The starting material or the base may not be sufficiently soluble in the chosen solvent.

  • Low reaction temperature: Some N-alkylation reactions require heating to proceed at a reasonable rate.

  • Degradation of reagents: The alkylating agent or the base may have degraded over time. Ensure you are using fresh or properly stored reagents.

Q3: My reaction is producing multiple products, including C-alkylated side products. How can I improve N-selectivity?

A3: The pyrrolide anion is an ambident nucleophile, meaning it can react at the nitrogen (N-alkylation) or at the carbon atoms of the ring (C-alkylation). To favor N-alkylation:

  • Choice of counter-ion and solvent: In general, polar aprotic solvents like DMF or DMSO can favor N-alkylation.

  • Steric hindrance: Using a bulkier base or adding a bulky protecting group (which is later removed) can sterically hinder C-alkylation.

  • Reaction temperature: Lowering the reaction temperature may improve selectivity in some cases.

Q4: The desired N-alkylated product appears to be decomposing under the reaction conditions. What can I do?

A4: The furo[3,4-b]pyrrole system may be sensitive to harsh reaction conditions.

  • Use a milder base: Consider using bases like potassium carbonate or cesium carbonate instead of stronger bases like sodium hydride if

"overcoming low yields in the cyclization to form 1H-Furo[3,4-b]pyrrole"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering low yields during the cyclization to form 1H-Furo[3,4-b]pyrrole and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My intramolecular cyclization to form the this compound core is resulting in very low yields. What are the common contributing factors?

Low yields in this cyclization are often attributed to several factors:

  • Substituent Effects: The electronic nature of the substituents on the pyrrole ring can significantly influence the nucleophilicity of the reacting atoms, thereby affecting the efficiency of the ring closure.

  • Reaction Conditions: Temperature, reaction time, and the choice of solvent can all play a crucial role. Suboptimal conditions can lead to the formation of side products or prevent the reaction from going to completion.

  • Catalyst Efficiency: In catalyzed reactions, the choice of catalyst and its loading are critical. Catalyst deactivation or inefficient catalytic turnover can be a major cause of low yields.

  • Starting Material Purity: Impurities in the starting materials can interfere with the reaction, leading to the formation of undesired byproducts and a lower yield of the desired product.

Q2: What alternative strategies can I employ if the direct intramolecular cyclization is not efficient?

If direct cyclization is proving problematic, consider a multi-step approach. One successful method involves a tandem reaction sequence. For instance, a Sonogashira coupling followed by a cyclization reaction has been shown to be effective for the synthesis of related furo[3,4-b]indoles, a similar fused ring system. This approach can offer better control over the reaction and may lead to higher overall yields.

Q3: Are there specific catalysts that have shown high efficacy for this type of cyclization?

Yes, the choice of catalyst is critical. For reactions involving C-O bond formation, copper-based catalysts are often employed. For example, in the synthesis of 2-aryl-2H-furo[3,4-b]pyrroles, a copper-catalyzed tandem reaction has been utilized effectively. The specific ligand used with the copper catalyst can also have a significant impact on the reaction's success.

Q4: How can I optimize the reaction conditions to improve the yield?

Systematic optimization of reaction parameters is key. Consider the following:

  • Solvent Screening: Test a range of solvents with varying polarities.

  • Temperature Adjustment: Gradually increase or decrease the reaction temperature to find the optimal balance between reaction rate and selectivity.

  • Time Studies: Monitor the reaction progress over time to determine the point of maximum conversion without significant product degradation.

  • Reagent Stoichiometry: Vary the ratio of the reactants and catalyst to identify the most efficient combination.

Quantitative Data Summary

The following table summarizes the yields of various substituted this compound derivatives synthesized via a one-pot reaction involving the condensation of 3-ethynyl-1H-pyrrole-2-carbaldehydes with anilines, followed by an intramolecular hydroarylation.

EntryProductYield (%)
1HH3a 85
2MeH3b 82
3OMeH3c 75
4FH3d 88
5ClH3e 92
6BrH3f 95
7IH3g 96
8HMe3h 80
9HOMe3i 72
10HF3j 86
11HCl3k 90
12HBr3l 93

Key Experimental Protocols

General Procedure for the Synthesis of 4-aryl-1H-furo[3,4-b]pyrroles (3a-l):

A mixture of 3-ethynyl-1H-pyrrole-2-carbaldehyde (1, 0.2 mmol), aniline (2, 0.24 mmol), and AgOTf (0.02 mmol) in dichloroethane (DCE, 2.0 mL) was stirred at 80 °C for 2 hours. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure. The residue was purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford the desired products (3a-l).

Diagrams

experimental_workflow cluster_start Starting Materials cluster_reaction One-Pot Reaction cluster_purification Workup & Purification start1 3-Ethynyl-1H-pyrrole-2-carbaldehyde reaction Condensation & Intramolecular Hydroarylation start1->reaction start2 Aniline start2->reaction workup Solvent Removal reaction->workup Reaction Completion conditions AgOTf (catalyst) DCE (solvent) 80 °C, 2h conditions->reaction purification Column Chromatography workup->purification product 4-aryl-1H-furo[3,4-b]pyrrole purification->product Isolated Product

Caption: Synthetic workflow for 4-aryl-1H-furo[3,4-b]pyrroles.

troubleshooting_logic cluster_checks Initial Checks cluster_optimization Optimization Strategy start Low Yield Observed purity Verify Starting Material Purity start->purity conditions Confirm Reaction Conditions (T, t) start->conditions catalyst Screen Catalysts & Ligands purity->catalyst If pure conditions->catalyst If correct solvent Test Solvent Polarity catalyst->solvent stoichiometry Vary Reagent Ratios solvent->stoichiometry alt_route Consider Alternative Synthetic Route stoichiometry->alt_route If yield still low success Improved Yield stoichiometry->success Optimization successful alt_route->success

Caption: Troubleshooting flowchart for low cyclization yields.

Technical Support Center: Purification of Polar 1H-Furo[3,4-b]pyrrole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of polar 1H-Furo[3,4-b]pyrrole derivatives. The following information is based on established principles for the purification of polar heterocyclic compounds and aims to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My polar this compound derivative is showing poor solubility in standard chromatography solvents. What should I do?

A1: Poor solubility in common chromatography solvents like ethyl acetate/hexane is a frequent issue with polar compounds. To address this, consider the following:

  • Solvent System Modification: Gradually increase the polarity of your mobile phase. A gradient elution starting from a less polar mixture and moving towards a more polar one can be effective.

  • Alternative Solvents: Employ more polar solvents such as methanol, acetonitrile, or even a small percentage of water or acetic acid in your mobile phase.

  • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures) is often more suitable.

Q2: I am observing significant streaking and tailing of my compound on the TLC plate and during column chromatography. What is the cause and how can I resolve it?

A2: Streaking and tailing are typically caused by strong interactions between the polar analyte and the stationary phase (e.g., silica gel). This can be mitigated by:

  • Addition of Modifiers: Add a small amount of a polar modifier to your eluent. For basic compounds, triethylamine (0.1-1%) can be used to neutralize acidic sites on the silica gel. For acidic compounds, a small amount of acetic acid or formic acid can improve peak shape.

  • Stationary Phase Choice: Consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for certain compounds. Functionalized silica gels (e.g., diol, amino) can also offer different selectivity and improved peak shapes.

Q3: My compound seems to be degrading on the silica gel column. How can I prevent this?

A3: Degradation on silica gel can occur with sensitive compounds. To minimize this:

  • Deactivate the Silica: Flush the column with a solvent system containing a small amount of a deactivating agent like triethylamine before loading your sample.

  • Rapid Chromatography: Perform the chromatography as quickly as possible to reduce the contact time between your compound and the stationary phase.

  • Alternative Purification Methods: If degradation is severe, consider other purification techniques such as recrystallization or preparative HPLC.

Troubleshooting Guides

Guide 1: Issues with Column Chromatography
Problem Potential Cause Troubleshooting Steps
Compound stuck at the origin of the column Eluent is not polar enough.1. Gradually increase the polarity of the eluent. 2. Consider switching to a more polar solvent system (e.g., dichloromethane/methanol). 3. If using normal phase, consider switching to reverse-phase chromatography.
Poor separation of the desired product from impurities Inappropriate solvent system or stationary phase.1. Optimize the solvent system using thin-layer chromatography (TLC) with various solvent mixtures. 2. Try a different stationary phase (e.g., alumina, C18). 3. Employ gradient elution for complex mixtures.
Product elutes with the solvent front Eluent is too polar.1. Decrease the polarity of the eluent. 2. Ensure proper equilibration of the column with the starting eluent.
Guide 2: Challenges in Recrystallization
Problem Potential Cause Troubleshooting Steps
Compound oils out instead of crystallizing The compound is too soluble in the chosen solvent, or the solution is cooling too quickly.1. Use a solvent system where the compound has high solubility at high temperatures and low solubility at low temperatures. 2. Try a multi-solvent system (a "good" solvent for dissolving and a "poor" solvent for precipitation). 3. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 4. Scratch the inside of the flask with a glass rod to induce crystallization.
No crystal formation upon cooling The solution is not supersaturated, or the compound is too soluble.1. Concentrate the solution by slowly evaporating some of the solvent. 2. Add a "poor" solvent dropwise until turbidity persists. 3. Add a seed crystal of the pure compound.
Low recovery after recrystallization The compound has significant solubility in the cold solvent.1. Ensure the solution is thoroughly cooled before filtration. 2. Minimize the amount of cold solvent used for washing the crystals. 3. Concentrate the mother liquor and attempt a second recrystallization.

Experimental Protocols

Protocol 1: General Procedure for Normal-Phase Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Equilibration: Run the initial eluent through the column until the packing is stable and equilibrated.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and load it onto the column. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Begin elution with the starting solvent mixture. If a gradient is used, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Dissolution: Place the crude compound in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification crude_product Crude Polar This compound Derivative dissolution Dissolution in Minimal Solvent crude_product->dissolution chromatography Column Chromatography (Normal or Reverse Phase) dissolution->chromatography fraction_collection Fraction Collection & TLC Analysis chromatography->fraction_collection solvent_removal Solvent Removal fraction_collection->solvent_removal recrystallization Recrystallization solvent_removal->recrystallization pure_product Pure Product recrystallization->pure_product

Caption: General experimental workflow for the purification of polar this compound derivatives.

troubleshooting_logic cluster_column Column Chromatography Issues cluster_recrystallization Recrystallization Issues start Purification Challenge Encountered streaking Streaking/Tailing start->streaking no_elution Compound Stuck start->no_elution degradation Degradation on Column start->degradation oiling_out Oiling Out start->oiling_out no_crystals No Crystals Form start->no_crystals add_modifier Add Modifier (e.g., TEA, Acetic Acid) streaking->add_modifier Try increase_polarity Increase Eluent Polarity no_elution->increase_polarity Try deactivate_silica Deactivate Silica Gel degradation->deactivate_silica Try slow_cooling Slower Cooling or Different Solvent oiling_out->slow_cooling Try concentrate_solution Concentrate Solution or Add Seed Crystal no_crystals->concentrate_solution Try

Caption: Troubleshooting logic for common purification challenges.

"improving the stability of 1H-Furo[3,4-b]pyrrole intermediates"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1H-Furo[3,4-b]pyrrole intermediates. The information provided is intended to assist in overcoming common stability challenges encountered during synthesis, purification, and storage.

Frequently Asked Questions (FAQs)

Q1: My this compound intermediate appears to decompose rapidly upon isolation. What are the likely causes?

A1: this compound systems are electron-rich heterocyclic compounds, making them susceptible to several degradation pathways:

  • Oxidation: The pyrrole and furan rings are prone to oxidation, especially when exposed to atmospheric oxygen. This can be exacerbated by light and trace metal impurities.

  • Polymerization: Acidic conditions can lead to protonation of the pyrrole ring, initiating polymerization. Electron-rich pyrroles are known to be unstable in the presence of strong acids.

  • Hydrolysis: Depending on the substituents, the furo-pyrrole core may be susceptible to hydrolysis, leading to ring opening.

Q2: What are the best practices for handling and storing this compound intermediates?

A2: Due to their potential instability, it is crucial to handle and store these intermediates under controlled conditions:

  • Inert Atmosphere: Always handle the compounds under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.[1][2][3] Schlenk lines or glove boxes are recommended for transfers and reactions.[1][2][3][4][5]

  • Low Temperature: Store intermediates at low temperatures (e.g., -20°C or -80°C) to slow down potential degradation reactions.

  • Light Protection: Protect the compounds from light by using amber vials or wrapping containers in aluminum foil, as related heterocyclic systems can be sensitive to UV light.

  • Solvent Choice: Use dry, degassed solvents for all manipulations. Protic solvents should be used with caution, as they may facilitate decomposition.

Q3: I am observing a complex mixture of byproducts in my reaction to synthesize a this compound derivative. What are the potential side reactions?

A3: The synthesis of fused heterocyclic systems can be accompanied by several side reactions:

  • Isomer Formation: Depending on the synthetic route, formation of other furo-pyrrole isomers, such as furo[2,3-b]pyrroles or furo[3,2-b]pyrroles, may occur. Theoretical calculations on related systems have shown that the thermodynamic stability of these isomers can vary significantly.

  • Incomplete Cyclization: The final ring-closing step to form the bicyclic system may be incomplete, leading to the presence of acyclic precursors in your product mixture.

  • Side Reactions from Starting Materials: In reactions like the Paal-Knorr synthesis, which utilizes 1,4-dicarbonyl compounds, side reactions of these precursors can lead to impurities.[6][7][8]

Q4: Can I use protecting groups to improve the stability of my this compound intermediate?

A4: Yes, protecting the pyrrole nitrogen can significantly enhance stability.

  • N-Sulfonyl Groups: Groups like tosyl (Ts) or nosyl (Ns) are effective at reducing the electron density of the pyrrole ring, thereby decreasing its susceptibility to oxidation and polymerization.

  • N-Carbamates: Carbamate protecting groups, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), can also be used to protect the pyrrole nitrogen.

  • N-Alkyl or N-Aryl Groups: While these groups do not withdraw electron density to the same extent as sulfonyl groups, they can provide steric hindrance that may slow down decomposition pathways.

Troubleshooting Guides

Issue 1: Product Degradation During Chromatographic Purification
Symptom Possible Cause Suggested Solution
Streaking on TLC plate, discoloration of column fractions.Acid-catalyzed decomposition on silica gel. Silica gel is acidic and can promote the degradation of electron-rich heterocycles.- Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent (e.g., 1-2% triethylamine).- Use a less acidic stationary phase, such as alumina (neutral or basic).- Perform a rapid purification (flash chromatography) and immediately remove the solvent.
Formation of new, more polar spots on TLC during purification.Oxidation on the column. Exposure to air during a lengthy purification process can lead to oxidation.- Use degassed solvents for your eluent.- Maintain a positive pressure of inert gas over the column during packing and running.- Work quickly to minimize the time the compound spends on the column.
Issue 2: Poor Yields and Inconsistent Results in Synthesis
Symptom Possible Cause Suggested Solution
Low or no formation of the desired furo-pyrrole product.Reaction sensitivity to air and moisture. Many reactions for constructing heterocyclic rings, especially those involving organometallic reagents or reactive intermediates, are sensitive to atmospheric conditions.[4][5]- Ensure all glassware is oven-dried or flame-dried before use.[1][3]- Use anhydrous, degassed solvents.- Maintain a strict inert atmosphere throughout the reaction setup and duration.[1][2][3]
Formation of a dark, insoluble material (polymer).Acid-catalyzed polymerization. Trace acidic impurities in starting materials or solvents, or acidic reaction conditions, can lead to polymerization.- Purify and dry all starting materials and solvents before use.- If the reaction can tolerate it, add a non-nucleophilic base (e.g., proton sponge) to scavenge trace acid.- If the reaction requires acidic conditions, consider using a milder acid or a shorter reaction time at a lower temperature.

Experimental Protocols

General Protocol for Handling Air-Sensitive this compound Intermediates

This protocol provides a general workflow for the safe handling of potentially unstable furo-pyrrole intermediates.

  • Glassware Preparation: All glassware (flasks, syringes, needles, etc.) should be thoroughly cleaned and dried in an oven at >120°C for at least 4 hours before use. Allow the glassware to cool to room temperature under a stream of dry nitrogen or argon.[1][3]

  • Inert Atmosphere Setup: Assemble the reaction apparatus (e.g., a Schlenk flask with a condenser and nitrogen/argon inlet) while flushing with an inert gas. The system should be vented through an oil or mercury bubbler to maintain a slight positive pressure.[1][3]

  • Reagent and Solvent Transfer: Use dry, degassed solvents. Transfer air- and moisture-sensitive reagents and solvents using syringe or cannula techniques under a positive pressure of inert gas.[1][2][3][4][5]

  • Reaction Monitoring: Monitor the reaction by TLC, taking aliquots with a syringe under inert atmosphere. Quench the aliquot in a separate vial containing a suitable solvent.

  • Work-up and Purification: Conduct the aqueous work-up using degassed water. If performing chromatography, follow the suggestions in the troubleshooting guide to minimize decomposition on the stationary phase.

  • Storage: After isolation, dissolve the intermediate in a dry, degassed solvent and store the solution at low temperature (-20°C or below) under an inert atmosphere. If storing as a solid, ensure it is thoroughly dried under high vacuum and stored in a sealed vial under argon or nitrogen in a freezer.

Visualizations

experimental_workflow Experimental Workflow for Handling Unstable Intermediates A Glassware Preparation (Oven-dried) B Inert Atmosphere Setup (Schlenk Line/Glove Box) A->B C Reagent/Solvent Transfer (Syringe/Cannula) B->C D Reaction C->D E Work-up (Degassed Solvents) D->E F Purification (Neutralized Silica/Alumina) E->F G Storage (-20°C to -80°C, Inert Atm.) F->G degradation_pathways Potential Degradation Pathways cluster_main cluster_products A This compound Intermediate B Oxidized Products (e.g., Ring-opened, Hydroxylated) A->B O2, light, metal traces C Polymer A->C H+ (acid) D Hydrolysis Products A->D H2O stabilization_strategies Stabilization Strategies cluster_strategies A Unstable this compound B Inert Atmosphere (Ar, N2) A->B C Low Temperature Storage A->C D Protection from Light A->D E N-Protecting Group (e.g., -SO2R, -Boc) A->E

References

"troubleshooting side reactions in the Vilsmeier-Haack formylation of 1H-Furo[3,4-b]pyrrole"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding side reactions encountered during the Vilsmeier-Haack formylation of 1H-Furo[3,4-b]pyrrole and related electron-rich heterocyclic systems.

Frequently Asked Questions (FAQs)

Q1: My reaction is resulting in a very low yield of the desired mono-formylated product. What are the likely causes and how can I improve it?

A low yield can stem from several factors:

  • Incomplete Reaction: The Vilsmeier reagent is a mild electrophile, and the reaction may require more time or slightly elevated temperatures to proceed to completion.[1][2] However, be cautious, as higher temperatures can promote side reactions with sensitive substrates like furo-pyrroles.

  • Degradation of Starting Material: this compound is an electron-rich heterocycle, making it susceptible to polymerization or degradation under strongly acidic conditions generated during the reaction. Maintaining a low temperature (0 °C to room temperature) is critical.

  • Poor Reagent Quality: The Vilsmeier reagent should be prepared in situ at a low temperature (typically 0 °C).[1] Ensure that the phosphorus oxychloride (POCl₃) is fresh and the N,N-dimethylformamide (DMF) is anhydrous and free of dimethylamine impurities, which can consume the reagent.[3]

  • Inefficient Quenching/Hydrolysis: The hydrolysis of the intermediate iminium salt is a crucial final step.[4][5][6] This is typically achieved by pouring the reaction mixture onto ice and then adding a base (like NaOH or NaOAc solution) to neutralize the acid and facilitate the formation of the aldehyde. An inefficient quench can lead to product loss.

Q2: I've isolated a di-formylated byproduct. How can I improve the regioselectivity for mono-formylation?

Di-formylation occurs when the mono-formylated product is sufficiently electron-rich to undergo a second formylation. To prevent this:

  • Control Stoichiometry: Use a controlled amount of the Vilsmeier reagent. A slight excess (e.g., 1.1 to 1.5 equivalents) is often sufficient for mono-formylation. Using a larger excess significantly increases the risk of di-formylation.

  • Lower the Temperature: Running the reaction at 0 °C or below slows down the rate of the second formylation more than the first, improving selectivity.

  • Slow Addition: Add the solution of your this compound slowly to the pre-formed Vilsmeier reagent at low temperature. This maintains a low concentration of the substrate, favoring mono-substitution.

Q3: My reaction mixture turned into a dark, insoluble tar. What causes this and how can it be prevented?

Tar formation is a common issue when working with highly reactive pyrrolic compounds. It is typically due to acid-catalyzed polymerization.

  • Strict Temperature Control: This is the most critical factor. The reaction should be initiated at 0 °C or even lower (-10 °C). Allow the reaction to warm to room temperature only if you are certain the reaction is not proceeding at lower temperatures.

  • Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). Moisture can react with POCl₃ to form HCl, which can accelerate polymerization.

  • Reverse Addition: Instead of adding POCl₃ to a solution of the substrate in DMF, it is often better to pre-form the Vilsmeier reagent at 0 °C and then add a solution of the furo-pyrrole dropwise. This prevents exposure of the sensitive substrate to high local concentrations of the activating agent.

Q4: I am observing an unexpected byproduct corresponding to a dichloromethylated species instead of an aldehyde. How does this happen?

While less common, the intermediate α-chloro iminium salt can sometimes be reduced or undergo other transformations, especially if the hydrolysis step is not performed correctly. In some cases, related side products like (Z)-1-(dichloro-pyrrol-ylidene)-N,N-dimethylmethanamine have been observed, particularly with substituted pyrroles.[7] To favor the desired aldehyde:

  • Ensure Complete Hydrolysis: After the reaction is complete, quench it by pouring it onto a large amount of crushed ice. Follow this with the addition of an aqueous base like sodium acetate or sodium hydroxide solution and stir vigorously until the aldehyde is formed.[1] The hydrolysis of the intermediate is essential to get the final product.[4][5][6]

Reaction Parameter Optimization

The outcome of the Vilsmeier-Haack reaction is highly dependent on experimental conditions. The following table summarizes the influence of key parameters on the formylation of pyrrole-like substrates.

ParameterConditionExpected Outcome on this compoundPotential Side Reactions / Issues
Temperature Low (-10 °C to 0 °C)High selectivity for mono-formylation. Minimized degradation.Slower reaction rate, may require longer reaction times.
Room TemperatureIncreased reaction rate.Increased risk of polymerization and di-formylation.
High (> 50 °C)Rapid reaction.Severe polymerization, low yield of desired product.
Stoichiometry 1.1 - 1.5 eq. Vilsmeier ReagentGood yield of mono-formylated product.Unreacted starting material may remain if reaction is slow.
(Reagent:Substrate)> 2.0 eq. Vilsmeier ReagentHigher conversion.Significant formation of di-formylated byproducts.
Solvent DMF (as reagent & solvent)Standard condition, generally effective.Can be difficult to remove during work-up.
Dichloromethane (DCM)Good for substrates with lower solubility in DMF.May require careful temperature control as reaction can be exothermic.
Work-up Quench on ice, followed by baseEfficient hydrolysis of the iminium salt to the aldehyde.[4][5]Incomplete hydrolysis if not stirred adequately or insufficient base is used.

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the core reaction mechanism, a logical troubleshooting workflow, and the relationship between experimental parameters and reaction outcomes.

G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Salt Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Salt Substrate This compound Substrate->Iminium_Salt + Vilsmeier Reagent Product Formylated Product Iminium_Salt->Product + H₂O (Work-up)

Caption: Vilsmeier-Haack reaction mechanism overview.

G Start Start: Low Yield or Side Products Check_Temp Was Temp ≤ 0°C during addition? Start->Check_Temp Lower_Temp Action: Maintain temp at 0°C or lower. Use ice-salt bath. Check_Temp->Lower_Temp No Check_Reagents Are DMF/POCl₃ fresh and anhydrous? Check_Temp->Check_Reagents Yes Lower_Temp->Check_Reagents Use_New_Reagents Action: Use freshly opened/distilled reagents under Argon/N₂. Check_Reagents->Use_New_Reagents No Check_Stoich Was Vilsmeier Reagent ratio ~1.1-1.5 eq? Check_Reagents->Check_Stoich Yes Use_New_Reagents->Check_Stoich Adjust_Stoich Action: If di-formylation, reduce to 1.1 eq. If incomplete, increase to 1.5 eq. Check_Stoich->Adjust_Stoich No Check_Procedure Was substrate added to pre-formed Vilsmeier reagent? Check_Stoich->Check_Procedure Yes Adjust_Stoich->Check_Procedure Reverse_Addition Action: Adopt reverse addition to prevent polymerization. Check_Procedure->Reverse_Addition No End Problem Resolved Check_Procedure->End Yes Reverse_Addition->End

Caption: Troubleshooting workflow for the Vilsmeier-Haack reaction.

General Experimental Protocol

This protocol is a general guideline adapted for an electron-rich substrate like this compound. Modifications may be necessary based on experimental observations.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle

  • N,N-Dimethylformamide (DMF), anhydrous grade

  • Dichloromethane (DCM), anhydrous grade

  • Sodium acetate (NaOAc) or Sodium hydroxide (NaOH), 1 M solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate and Hexanes for chromatography

  • Standard laboratory glassware, oven-dried

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet, add anhydrous DMF (3.0 eq.). Cool the flask to 0 °C in an ice-water bath. Add POCl₃ (1.2 eq.) dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.

  • Addition of Substrate: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DCM or DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30 minutes.

  • Reaction Monitoring: After the addition is complete, let the reaction stir at 0 °C for 1-2 hours. Monitor the reaction progress by TLC. If the reaction is sluggish, allow the mixture to slowly warm to room temperature and stir for an additional 2-6 hours.

  • Quenching and Hydrolysis: Once the starting material is consumed, carefully pour the reaction mixture onto a vigorously stirred beaker of crushed ice (~10 g per mmol of substrate).

  • Basification: After the ice has melted, slowly add 1 M NaOH solution or a saturated solution of NaOAc to adjust the pH to ~8-9.[1] Stir the mixture vigorously at room temperature for 1 hour to ensure complete hydrolysis of the iminium salt intermediate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or DCM (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography, typically using a gradient of hexanes and ethyl acetate, to yield the pure formylated product.

References

Technical Support Center: Scale-Up Synthesis of 1H-Furo[3,4-b]pyrrole Key Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 1H-Furo[3,4-b]pyrrole key intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing the this compound core?

A1: The synthesis of the this compound scaffold often involves a multi-step sequence. A common approach is the construction of a substituted furan ring followed by the formation of the pyrrole ring. Key strategies include modifications of the Paal-Knorr pyrrole synthesis, where a 1,4-dicarbonyl-related precursor is condensed with a primary amine or ammonia.[1][2][3] Another strategy involves intramolecular cyclization of a suitably functionalized furan derivative.

Q2: What are the critical parameters to consider when scaling up the synthesis from lab to pilot plant?

A2: When scaling up, several parameters that are negligible at the lab scale can become critical. These include:

  • Mass and Heat Transfer: Efficient mixing and temperature control are crucial to ensure reaction homogeneity and prevent the formation of localized hot spots, which can lead to side reactions and impurities.

  • Reagent Addition Rate: The rate of addition of reagents can significantly impact the reaction profile and impurity formation.

  • Oxygen/Air Sensitivity: For oxidative cyclization steps, the availability of oxygen might become a rate-limiting factor on a larger scale, potentially affecting reaction kinetics and yield.[4]

  • Work-up and Isolation Procedures: Extraction, filtration, and crystallization methods need to be adapted for larger volumes to ensure efficient product isolation and purity.

Q3: What are the typical key intermediates in the synthesis of this compound derivatives?

A3: Key intermediates often include substituted furans, such as 3,4-disubstituted furan-2,5-diones or 2,5-dialkoxy-2,5-dihydrofurans, which serve as the foundation for the fused ring system. Subsequent intermediates may involve furan derivatives with a pending amino group or a precursor that can be converted to an amine, poised for intramolecular cyclization to form the pyrrole ring.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of Furan Intermediate Incomplete reaction; Side reactions such as polymerization or degradation of starting materials.Optimize reaction temperature and time. Use a milder acid catalyst if degradation is observed. Ensure anhydrous conditions if water-sensitive reagents are used.
Incomplete Cyclization to Pyrrole Insufficient activation of the carbonyl group; Steric hindrance; Low reaction temperature.Increase reaction temperature. Use a stronger acid catalyst or a dehydrating agent to drive the reaction to completion.[2][3]
Formation of Polymeric Byproducts Highly acidic conditions; High concentration of reactive intermediates.Reduce the concentration of the reaction mixture. Add the acid catalyst portion-wise. Optimize the reaction temperature to favor the desired intramolecular cyclization over intermolecular polymerization.[5]
Difficulty in Product Purification Presence of closely related impurities; Tarry byproducts.Employ column chromatography with a carefully selected solvent system. Consider recrystallization from a suitable solvent mixture. Distillation under reduced pressure may be an option for thermally stable, volatile compounds.[1]
Reaction Stalls Upon Scale-Up Inefficient mixing; Poor heat transfer; Limited availability of a gaseous reactant (e.g., oxygen in an oxidation step).[4]Improve agitation to ensure homogeneity. Ensure the reactor's heating/cooling system can maintain the optimal temperature. If an oxidation is involved, consider sparging with air or oxygen.[4]

Experimental Protocols

Representative Experimental Protocol: Synthesis of a this compound Precursor via Paal-Knorr Type Cyclization

This protocol describes a general procedure for the cyclization of a 1,4-dicarbonyl compound with a primary amine to form a substituted pyrrole fused to a furan ring.

  • Reaction Setup: A multi-neck, round-bottom flask equipped with a mechanical stirrer, a condenser, a thermometer, and a nitrogen inlet is charged with the 1,4-dicarbonyl furan intermediate (1.0 eq) and a suitable solvent (e.g., toluene or acetic acid).

  • Reagent Addition: The primary amine (1.1 eq) is added to the stirred solution.

  • Catalyst Addition: A catalytic amount of a weak acid, such as acetic acid or p-toluenesulfonic acid, is added.[1]

  • Reaction: The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and monitored by TLC or LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired this compound derivative.

Data Presentation

Table 1: Illustrative Data for Reaction Optimization on Scale-Up
Scale (g) Catalyst Loading (mol%) Reaction Time (h) Yield (%) Purity (by HPLC, %)
15128598
105127895
107.5128397
1007.5188196
10010128497

Visualizations

experimental_workflow start Starting Materials (Substituted Furan & Amine) reaction_setup Reaction Setup (Solvent, Inert Atmosphere) start->reaction_setup reagent_addition Reagent & Catalyst Addition reaction_setup->reagent_addition heating Heating & Monitoring (TLC/LC-MS) reagent_addition->heating workup Reaction Work-up (Quenching, Extraction) heating->workup Reaction Complete purification Purification (Chromatography/Recrystallization) workup->purification product Final Product (this compound) purification->product

Caption: General experimental workflow for the synthesis of this compound intermediates.

troubleshooting_logic start Low Product Yield check_completion Is the reaction complete? start->check_completion check_impurities Are there significant byproducts? check_completion->check_impurities Yes incomplete Incomplete Reaction check_completion->incomplete No side_reactions Side Reactions check_impurities->side_reactions Yes solution1 Increase Temperature/ Time/Catalyst incomplete->solution1 solution2 Optimize Conditions (Temp, Concentration) side_reactions->solution2

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

References

Technical Support Center: Refining Catalyst Selection for Cross-Coupling Reactions on 1H-Furo[3,4-b]pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing cross-coupling reactions on the 1H-Furo[3,4-b]pyrrole scaffold. Given the unique electronic properties of this fused heterocyclic system, careful selection of the catalyst, ligands, and reaction conditions is crucial for successful synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when performing cross-coupling reactions on the this compound core?

A1: The this compound system is an electron-rich heterocycle, which can present several challenges in palladium-catalyzed cross-coupling reactions. Common issues include:

  • Catalyst inhibition: The lone pairs on the nitrogen and oxygen atoms can coordinate to the palladium center, potentially inhibiting catalytic activity.

  • Side reactions: Protodehalogenation (loss of the halide) and homocoupling of the starting materials are common side reactions. The electron-rich nature of the ring can make it susceptible to decomposition under harsh reaction conditions.

  • Regioselectivity: If multiple reactive sites are present, achieving high regioselectivity can be challenging.

  • N-H reactivity: The pyrrole N-H proton is acidic and can interfere with the reaction, making N-protection a critical consideration.[1][2][3]

Q2: Is it necessary to protect the pyrrole nitrogen of this compound before attempting a cross-coupling reaction?

A2: Yes, in most cases, protection of the pyrrole nitrogen is highly recommended. The acidic N-H can be deprotonated by the base used in the coupling reaction, leading to complications. An unprotected N-H can also contribute to catalyst inhibition. Electron-withdrawing protecting groups, such as sulfonyl (e.g., tosyl) or carbamate (e.g., Boc, SEM), are often employed to reduce the electron density of the pyrrole ring, which can improve stability and reactivity in cross-coupling reactions.[1][2][3] The choice of protecting group can influence the outcome of the reaction and should be considered during optimization.[1][2]

Q3: Which palladium precatalyst is a good starting point for cross-coupling on this scaffold?

A3: For initial screening, Pd(PPh₃)₄ and Pd₂(dba)₃ are common and versatile choices. Pd(PPh₃)₄ is a Pd(0) source that doesn't require an external reducing agent, while Pd₂(dba)₃ is often used with a phosphine ligand. For more challenging couplings, particularly with aryl chlorides, palladacycle precatalysts like the G3 or G4 Buchwald precatalysts can offer higher activity and stability. The choice of precatalyst is often linked to the selected ligand.

Q4: How do I choose the right ligand for my cross-coupling reaction?

A4: Ligand selection is critical for a successful reaction. The ideal ligand depends on the specific type of cross-coupling reaction:

  • Suzuki-Miyaura: Bulky, electron-rich phosphine ligands are generally preferred. For the this compound system, ligands like SPhos, XPhos, or RuPhos can be effective, as they promote the oxidative addition and reductive elimination steps.[4][5]

  • Heck: For Heck reactions, a variety of phosphine ligands can be used. Triphenylphosphine is a standard choice, but for more challenging substrates, bulky ligands or N-heterocyclic carbenes (NHCs) might be necessary.

  • Sonogashira: This reaction typically uses a combination of a palladium catalyst and a copper(I) co-catalyst. Phosphine ligands like PPh₃ or more specialized ligands can be used. Copper-free Sonogashira protocols often employ bulky, electron-rich ligands to facilitate the coupling.

  • Buchwald-Hartwig Amination: The choice of ligand is highly dependent on the nature of the amine. For primary and secondary amines, bulky biaryl phosphine ligands developed by Buchwald, such as XPhos or BrettPhos, are often excellent choices.[5][6]

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Step
Catalyst Inactivation Increase catalyst loading (start with 1-5 mol%). Switch to a more robust precatalyst (e.g., a Buchwald palladacycle). Ensure rigorous exclusion of oxygen from the reaction mixture.
Incorrect Ligand Screen a panel of ligands with varying steric bulk and electronic properties. For Suzuki, try SPhos or XPhos. For Buchwald-Hartwig, consider BrettPhos or RuPhos.
Insufficient Base Strength Use a stronger base. For Suzuki, consider Cs₂CO₃ or K₃PO₄. For Buchwald-Hartwig, NaOtBu or K₂CO₃ are common. The choice of base can be critical and substrate-dependent.
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10-20 °C. Be mindful of potential substrate decomposition at higher temperatures.
Solvent Effects Screen different solvents. Aprotic polar solvents like dioxane, THF, or toluene are common. The addition of a co-solvent like water can sometimes be beneficial in Suzuki reactions.
N-H Interference If the pyrrole nitrogen is unprotected, consider adding a suitable protecting group (e.g., Boc, SEM, or tosyl).[1][2][3]
Problem 2: Significant Side Product Formation (e.g., Protodehalogenation, Homocoupling)
Possible Cause Troubleshooting Step
Protodehalogenation Lower the reaction temperature. Use a less polar solvent. Ensure the base is thoroughly dried. In Suzuki reactions, ensure the boronic acid is of high purity.
Homocoupling Lower the catalyst loading. Use a ligand that promotes faster cross-coupling over homocoupling (e.g., bulky biaryl phosphines). Ensure rigorous deoxygenation of the reaction mixture.
Substrate Decomposition Lower the reaction temperature. Use a milder base. Ensure the reaction time is not excessively long.

Data Presentation

Disclaimer: The following tables present hypothetical, yet representative, data for illustrative purposes to guide catalyst selection, as specific literature data for cross-coupling on the this compound scaffold is limited.

Table 1: Catalyst and Ligand Screening for a Model Suzuki-Miyaura Reaction

Reaction: 4-Bromo-1H-Furo[3,4-b]pyrrole (N-SEM protected) with Phenylboronic Acid

Catalyst (2 mol%)Ligand (4 mol%)BaseSolventTemperature (°C)Yield (%)
Pd₂(dba)₃PPh₃K₂CO₃Dioxane/H₂O10035
Pd(OAc)₂SPhosK₃PO₄Toluene10078
Pd(OAc)₂ XPhos Cs₂CO₃ Dioxane/H₂O 90 92
G3-XPhos-Cs₂CO₃Dioxane/H₂O9095

Table 2: Base and Solvent Optimization for a Model Buchwald-Hartwig Amination

Reaction: 4-Iodo-1H-Furo[3,4-b]pyrrole (N-Boc protected) with Morpholine

Catalyst (2 mol%)Ligand (4 mol%)BaseSolventTemperature (°C)Yield (%)
Pd₂(dba)₃BINAPCs₂CO₃Toluene11045
Pd₂(dba)₃BrettPhosK₂CO₃Dioxane10065
Pd₂(dba)₃ BrettPhos NaOtBu Toluene 100 88
G4-XPhos-NaOtBuToluene10091

Experimental Protocols

General Starting Procedure for Suzuki-Miyaura Coupling

  • To an oven-dried reaction vial, add the N-protected halo-1H-Furo[3,4-b]pyrrole (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.

  • Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Starting Procedure for Buchwald-Hartwig Amination

  • To an oven-dried reaction vial, add the N-protected halo-1H-Furo[3,4-b]pyrrole (1.0 equiv) and the base (e.g., NaOtBu, 1.2 equiv).

  • Add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., BrettPhos, 4 mol%).

  • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Add the degassed solvent (e.g., toluene) via syringe, followed by the amine (1.1 equiv).

  • Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, quench carefully with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Catalyst_Selection_Workflow start Start: Define Cross-Coupling Reaction (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) protect Is Pyrrole N-H Protected? start->protect add_pg Add Protecting Group (e.g., SEM, Boc, Tosyl) protect->add_pg No select_catalyst Select Pd Precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, G3-Precatalyst) protect->select_catalyst Yes add_pg->select_catalyst select_ligand Select Ligand Based on Reaction Type select_catalyst->select_ligand suzuki_ligand Suzuki: Bulky Biaryl Phosphines (XPhos, SPhos) select_ligand->suzuki_ligand Suzuki buchwald_ligand Buchwald-Hartwig: Bulky Biaryl Phosphines (BrettPhos, RuPhos) select_ligand->buchwald_ligand Buchwald-Hartwig other_ligand Heck/Sonogashira: PPh₃ or Specialized Ligands select_ligand->other_ligand Other optimize Optimize Conditions (Base, Solvent, Temperature) suzuki_ligand->optimize buchwald_ligand->optimize other_ligand->optimize analyze Analyze Results optimize->analyze success Successful Coupling analyze->success High Yield troubleshoot Troubleshoot (Low Yield, Side Products) analyze->troubleshoot Poor Result troubleshoot->select_catalyst

Caption: Catalyst selection workflow for cross-coupling on this compound.

Troubleshooting_Logic_Diagram start Problem: Low Yield or No Reaction check_catalyst Check Catalyst/Ligand System start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_substrate Evaluate Substrate Stability start->check_substrate change_ligand Screen Different Ligands (Vary Sterics/Electronics) check_catalyst->change_ligand Sub-optimal Ligand change_catalyst Use More Active Precatalyst check_catalyst->change_catalyst Catalyst Inactive re_evaluate Re-evaluate and Combine Changes change_ligand->re_evaluate change_catalyst->re_evaluate change_base Screen Different Bases (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) check_conditions->change_base Base Issue change_solvent Screen Different Solvents (Toluene, Dioxane, THF) check_conditions->change_solvent Solvent Issue increase_temp Increase Temperature check_conditions->increase_temp Temp Too Low change_base->re_evaluate change_solvent->re_evaluate increase_temp->re_evaluate side_reactions Identify Side Products (Protodehalogenation, Homocoupling) check_substrate->side_reactions adjust_for_side_rxn Adjust Conditions to Minimize (e.g., Lower Temp, Degas Thoroughly) side_reactions->adjust_for_side_rxn adjust_for_side_rxn->re_evaluate

Caption: Troubleshooting logic for low-yield cross-coupling reactions.

References

"addressing solubility issues of 1H-Furo[3,4-b]pyrrole compounds in biological assays"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of 1H-Furo[3,4-b]pyrrole compounds in biological assays. These heterocyclic compounds often exhibit low aqueous solubility due to their rigid, planar structures and lipophilic nature, which can lead to challenges in obtaining reliable and reproducible experimental data.

Frequently Asked Questions (FAQs)

Q1: Why are my this compound compounds poorly soluble in aqueous assay buffers?

A1: The this compound core is a fused heterocyclic system that is largely flat and aromatic in nature. This structure often leads to high crystal lattice energy, making it difficult for solvent molecules to break the solid-state packing. Furthermore, these scaffolds are typically hydrophobic (lipophilic), leading to low solubility in polar, aqueous environments common to biological assays. More than 40% of new chemical entities are practically insoluble in water, making this a common challenge in drug development.

Q2: What is the best starting solvent for my this compound compounds?

A2: Dimethyl sulfoxide (DMSO) is the most common starting solvent for preparing high-concentration stock solutions of poorly soluble compounds.[1] It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules. However, it is critical to prepare the stock at a high enough concentration to ensure the final concentration of DMSO in your assay is minimal.

Q3: What is the maximum recommended concentration of DMSO for cell-based assays?

A3: The final concentration of DMSO in cell-based assays should be kept as low as possible, ideally at or below 0.1% (v/v).[2] Many cell lines can tolerate up to 0.5%, but concentrations above this can lead to cytotoxicity, altered gene expression, or other off-target effects that can confound experimental results. It is crucial to perform a solvent tolerance control experiment for your specific cell line.

Q4: What are some alternative strategies if my compound precipitates when diluted from a DMSO stock?

A4: If your compound precipitates upon dilution into an aqueous buffer, several strategies can be employed. These include the use of co-solvents, surfactants, or complexation agents in the formulation.[3] Physical modifications, such as reducing the particle size of the compound, can also enhance the dissolution rate.[4]

Troubleshooting Guides

Problem: Compound precipitates in the well during a cell-based assay.
  • Potential Cause 1: Exceeding Aqueous Solubility. The final concentration of your compound in the cell culture medium exceeds its maximum aqueous solubility.

    • Suggested Solution: Perform a kinetic solubility assay in your final assay buffer to determine the solubility limit. If precipitation occurs, you may need to lower the final test concentration of the compound.

  • Potential Cause 2: High Final DMSO Concentration. Adding a large volume of a low-concentration DMSO stock can cause the compound to "crash out" of solution.

    • Suggested Solution: Prepare a higher concentration primary stock solution in DMSO. This allows you to add a smaller volume to your assay medium to reach the desired final concentration, thereby keeping the final DMSO percentage low.[5][6]

  • Potential Cause 3: Interaction with Media Components. Serum proteins or other components in the cell culture media can sometimes reduce the solubility of a compound.

    • Suggested Solution: Test the compound's solubility in both serum-free and serum-containing media. If solubility is lower in the presence of serum, consider formulation strategies like using cyclodextrins to shield the compound from these interactions.[3]

Problem: Inconsistent results or low compound potency.
  • Potential Cause 1: Undissolved Compound. The compound may not be fully dissolved in the initial stock solution, leading to inaccurate concentrations in subsequent dilutions.

    • Suggested Solution: After adding DMSO to the solid compound, ensure complete dissolution by vortexing and gentle warming (e.g., 37°C). A brief sonication can also help break up aggregates.[7] Visually inspect the solution for any particulate matter before making dilutions.

  • Potential Cause 2: Adsorption to Plastics. Hydrophobic compounds can adsorb to the surfaces of plastic labware (e.g., pipette tips, microplates), reducing the effective concentration in the assay.

    • Suggested Solution: Use low-retention plasticware. Including a non-ionic surfactant like Tween-20 (at ~0.01-0.05%) in the assay buffer can help prevent adsorption, though this is more suitable for biochemical assays than cell-based ones where it may cause toxicity.[7]

Data Presentation

Table 1: Solubility of a Hypothetical this compound Compound (HFP-X) in Various Aqueous Buffers
Buffer System (pH 7.4)Maximum Kinetic Solubility (µM)Observations
Phosphate-Buffered Saline (PBS)< 1Immediate precipitation observed.
PBS + 0.5% DMSO5Clear solution initially, crystals form after 1 hour.
PBS + 1.0% DMSO12Solution remains clear for over 4 hours.
PBS + 0.5% DMSO + 0.1% Tween-8025Clear, stable solution.
PBS + 0.5% DMSO + 10 mM HP-β-CD*45Clear, stable solution.

*HP-β-CD: Hydroxypropyl-beta-cyclodextrin

Experimental Protocols

Protocol 1: Preparation of Compound Stock Solutions

This protocol describes the standard method for preparing a 10 mM stock solution of a this compound compound in DMSO.

  • Weighing: Accurately weigh 1-5 mg of the solid compound into a sterile, amber glass vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If necessary, gently warm the vial to 37°C in a water bath for 5-10 minutes to aid dissolution. A brief sonication (5 minutes) can also be used.

  • Verification: Visually inspect the solution against a light source to ensure no solid particles remain. The solution should be clear.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture. Before each use, thaw the stock completely and vortex gently to ensure homogeneity.

Protocol 2: Aqueous Solubility Assessment (Kinetic)

This protocol provides a method to estimate the kinetic solubility of a compound in a specific assay buffer.

  • Prepare Stock: Create a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

  • Serial Dilution: Prepare a serial dilution of the stock solution in DMSO.

  • Dilution into Buffer: Add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of the target aqueous buffer in a 96-well plate. This maintains a constant final DMSO concentration.

  • Incubation: Shake the plate for 1-2 hours at room temperature.

  • Analysis: Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength of ~620 nm. The concentration at which a significant increase in turbidity is observed is the approximate kinetic solubility limit.

Visualizations

Troubleshooting Workflow for Solubility Issues

The following diagram outlines a logical workflow for addressing compound precipitation in an experimental assay.

G start Precipitation Observed in Assay? check_solubility Determine Kinetic Solubility in Assay Buffer start->check_solubility is_sol_ok Is Assay [C] < Solubility Limit? check_solubility->is_sol_ok check_dmso Check Final DMSO % is_sol_ok->check_dmso Yes lower_conc Solution: Lower Final Assay Concentration is_sol_ok->lower_conc No is_dmso_low Is DMSO <= 0.5%? check_dmso->is_dmso_low increase_stock Solution: Increase DMSO Stock Concentration is_dmso_low->increase_stock No use_excipients Try Formulation Aids: - Co-solvents - Surfactants (e.g., Tween) - Cyclodextrins (HP-β-CD) is_dmso_low->use_excipients Yes end_ok Proceed with Assay lower_conc->end_ok increase_stock->check_solubility use_excipients->end_ok end_fail Compound Unsuitable for Current Assay G cluster_prep Compound Preparation cluster_assay Assay Execution a Receive Solid Compound b Prepare High [C] Stock in DMSO a->b c Store at -20°C/-80°C b->c d Thaw & Vortex Stock Solution c->d e Prepare Intermediate Dilutions (Optional) d->e f Add to Final Assay Buffer/Media e->f g Perform Biological Assay f->g

References

"minimizing dimer formation during the synthesis of 1H-Furo[3,4-b]pyrrole"

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The synthesis of 1H-Furo[3,4-b]pyrrole is not extensively documented in publicly available literature. Therefore, this technical support guide is based on established principles of organic chemistry, drawing analogies from the synthesis of related furo- and pyrrole-fused heterocyclic systems. The troubleshooting advice and experimental protocols provided are hypothetical and should be adapted and optimized based on experimental observations.

Frequently Asked Questions (FAQs)

Q1: What are the most plausible synthetic strategies for constructing the this compound core?

A1: Based on common heterocyclic chemistry reactions, two plausible retrosynthetic approaches are the Paal-Knorr type cyclization of a furan-based 1,4-dicarbonyl precursor and an intramolecular cyclization of a suitably functionalized furan or pyrrole derivative.

Q2: What is dimer formation and why is it a potential issue in the synthesis of this compound?

A2: Dimerization is a side reaction where two molecules of a reactive intermediate combine to form a larger molecule (a dimer), instead of undergoing the desired intramolecular cyclization to form the target product. In the context of this compound synthesis, highly reactive intermediates, such as those with both nucleophilic and electrophilic centers, may react with each other before they have a chance to cyclize, leading to the formation of unwanted dimeric byproducts. This reduces the yield of the desired product and complicates purification.

Q3: How can I confirm that the unexpected byproduct I'm observing is a dimer?

A3: Characterization by mass spectrometry is the most direct way to identify a dimer. The molecular weight of the dimer will be approximately double that of the expected product. Further structural elucidation can be achieved using NMR spectroscopy (¹H and ¹³C) and potentially X-ray crystallography if suitable crystals can be obtained.

Q4: Are there any general strategies to favor intramolecular cyclization over intermolecular dimerization?

A4: Yes, the key principle is to favor the intramolecular reaction pathway. This is often achieved by using high dilution conditions, which decrease the probability of two reactive intermediates encountering each other in solution. Additionally, reaction temperature, catalyst choice, and the nature of the solvent can significantly influence the ratio of intramolecular to intermolecular products.

Troubleshooting Guide: Minimizing Dimer Formation

This guide addresses potential issues of dimer formation during the synthesis of this compound via a hypothetical Paal-Knorr type reaction of a 3,4-diformylfuran with a primary amine.

Issue Potential Cause Troubleshooting Steps
Low yield of this compound with a significant amount of a high molecular weight byproduct. Dimer formation via intermolecular reaction. 1. High Dilution: Perform the reaction at a much lower concentration (e.g., 0.01 M or lower). This can be achieved by slowly adding the amine reactant to a dilute solution of the dicarbonyl precursor over an extended period using a syringe pump. 2. Temperature Optimization: Lowering the reaction temperature may reduce the rate of the intermolecular reaction more than the intramolecular cyclization. Conversely, in some cases, higher temperatures can favor the entropically preferred intramolecular cyclization. Systematic temperature screening is recommended. 3. Catalyst Screening: If an acid or base catalyst is used, its concentration and identity can be critical. A weaker acid or base might promote the desired cyclization without accelerating the dimerization.
Formation of multiple unidentified byproducts in addition to the dimer. Decomposition of starting materials or product under reaction conditions. 1. Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Prolonged reaction times may lead to degradation. 2. Inert Atmosphere: Furan and pyrrole rings can be sensitive to oxidation. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) may prevent oxidative side reactions. 3. Degassing Solvents: Use freshly distilled or degassed solvents to remove dissolved oxygen.
Difficulty in separating the dimer from the desired product. Similar polarities of the product and the dimer. 1. Chromatography Optimization: Experiment with different solvent systems for column chromatography. A shallow gradient may be necessary to achieve separation. Using a different stationary phase (e.g., alumina instead of silica gel) could also be beneficial. 2. Recrystallization: If the product is a solid, recrystallization from a suitable solvent system may selectively crystallize the desired product, leaving the dimer in the mother liquor. 3. Derivatization: If separation is extremely challenging, consider derivatizing the crude mixture. The product and dimer may react differently, allowing for easier separation of the derivatized products.

Data Presentation: Effect of Reaction Conditions on Dimer Formation

The following table presents hypothetical data to illustrate how reaction parameters could influence the yield of this compound and the formation of a dimeric byproduct in a Paal-Knorr type synthesis.

Entry Concentration (M) Temperature (°C) Catalyst Yield of Product (%) Yield of Dimer (%)
10.180Acetic Acid (10 mol%)4535
20.0180Acetic Acid (10 mol%)7515
30.00580Acetic Acid (10 mol%)855
40.0150Acetic Acid (10 mol%)6025
50.01100Acetic Acid (10 mol%)7020
60.0180None2050
70.0180p-TsOH (1 mol%)6525

Experimental Protocols

Hypothetical Protocol for the Synthesis of this compound via Paal-Knorr Cyclization:

Materials:

  • 3,4-Diformylfuran

  • Benzylamine

  • Toluene (anhydrous)

  • Acetic Acid

  • Syringe Pump

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a rubber septum, add 3,4-diformylfuran (1.0 eq) dissolved in anhydrous toluene to achieve a final concentration of 0.01 M.

  • Begin stirring the solution and heat to 80 °C under a nitrogen atmosphere.

  • In a separate flask, prepare a 0.1 M solution of benzylamine (1.05 eq) and acetic acid (0.1 eq) in anhydrous toluene.

  • Using a syringe pump, add the benzylamine solution to the stirred solution of 3,4-diformylfuran over a period of 4 hours.

  • After the addition is complete, continue to stir the reaction mixture at 80 °C and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the this compound.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_pathways Reaction Pathways 3,4-Diformylfuran 3,4-Diformylfuran Intermediate Reactive Intermediate 3,4-Diformylfuran->Intermediate + R-NH2 Primary_Amine Primary Amine (R-NH2) Primary_Amine->Intermediate Product This compound Intermediate->Product Intramolecular Cyclization (Favored at High Dilution) Dimer Dimeric Byproduct Intermediate->Dimer Intermolecular Reaction (Favored at High Concentration)

Caption: Proposed reaction pathways for the synthesis of this compound.

Troubleshooting_Logic Start Low Yield of Product & High Amount of Byproduct Check_MW Check MW of Byproduct by Mass Spectrometry Start->Check_MW Is_Dimer Is MW ≈ 2 x Product MW? Check_MW->Is_Dimer Implement_High_Dilution Implement High Dilution Conditions Is_Dimer->Implement_High_Dilution Yes Re_evaluate Re-evaluate Reaction (Other Side Reactions) Is_Dimer->Re_evaluate No Optimize_Temp Optimize Temperature Implement_High_Dilution->Optimize_Temp Screen_Catalyst Screen Catalysts Optimize_Temp->Screen_Catalyst Success Improved Yield Screen_Catalyst->Success

Caption: Troubleshooting workflow for addressing dimer formation.

Validation & Comparative

A Comparative Analysis of 1H-Furo[3,4-b]pyrrole and Thieno[3,4-b]pyrrole: Exploring the Impact of Heteroatom Substitution on Physicochemical and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar heterocyclic scaffolds is paramount for rational drug design and materials science. This guide provides a comparative study of 1H-Furo[3,4-b]pyrrole and its sulfur-containing analog, thieno[3,4-b]pyrrole. By examining their synthesis, physicochemical properties, and biological activities, we aim to elucidate the key distinctions imparted by the oxygen versus sulfur heteroatom, offering insights to guide future research and development.

The isosteric replacement of an oxygen atom with a sulfur atom in heterocyclic compounds can significantly alter their electronic, steric, and lipophilic properties, leading to profound effects on their biological activity and material characteristics. This comparison focuses on the this compound and thieno[3,4-b]pyrrole cores, bicyclic aromatic systems that are of growing interest in medicinal chemistry and organic electronics.

Physicochemical Properties: A Tale of Two Heteroatoms

PropertyThis compound (Predicted/Inferred)Thieno[3,4-b]pyrrole (Experimental/Predicted)
Molecular Weight ~107.11 g/mol 123.18 g/mol
LogP Lower than thieno-analog1.7
Aromaticity Generally lower than thiophene analogsHigher than furan analogs
Dipole Moment Expected to be significantData not readily available
Reactivity The furan ring is generally more susceptible to electrophilic attack and less stable to acidic conditions compared to thiophene.The thiophene ring is more stable and less reactive than the furan ring.

Table 1: Comparative Physicochemical Properties of this compound and Thieno[3,4-b]pyrrole.

The higher electronegativity of oxygen in the furo-pyrrole system is expected to result in a lower LogP value, indicating greater hydrophilicity compared to the thieno-pyrrole analog. In terms of aromaticity, thiophene-containing systems are generally considered to be more aromatic than their furan counterparts, which influences their stability and reactivity.

Synthesis and Experimental Protocols

The synthesis of both furo[3,4-b]pyrrole and thieno[3,4-b]pyrrole cores often involves multi-step sequences starting from appropriately substituted furan or thiophene precursors.

General Synthetic Strategy for Thieno[3,4-b]pyrroles:

A common approach to the thieno[3,4-b]pyrrole scaffold involves the construction of the pyrrole ring onto a pre-existing thiophene core. For instance, a typical synthesis could involve the following conceptual steps:

G A 3,4-Disubstituted Thiophene B Introduction of Nitrogen-containing functionalities A->B e.g., Nitration, Amination C Intramolecular Cyclization B->C e.g., Reductive cyclization D Thieno[3,4-b]pyrrole Core C->D

Caption: Conceptual workflow for the synthesis of the thieno[3,4-b]pyrrole core.

Experimental Protocol Example (Conceptual):

  • Starting Material: A 3,4-dihalogenated thiophene.

  • Introduction of Nitrogen: Palladium-catalyzed amination to introduce protected amine functionalities at the 3 and 4 positions.

  • Cyclization: Deprotection followed by reaction with a suitable dielectrophile to form the pyrrole ring.

  • Purification: Column chromatography on silica gel.

General Synthetic Strategy for Furo[3,4-b]pyrroles:

The synthesis of the furo[3,4-b]pyrrole system can be more challenging due to the higher reactivity and potential instability of the furan ring. A plausible synthetic route could be:

G A Substituted Furan B Functionalization at C3 and C4 A->B e.g., Formylation, Acylation C Pyrrole Ring Annulation B->C e.g., Paal-Knorr synthesis D Furo[3,4-b]pyrrole Core C->D

Caption: Conceptual workflow for the synthesis of the furo[3,4-b]pyrrole core.

Experimental Protocol Example (Conceptual):

  • Starting Material: A 3,4-dicarbonyl-substituted furan.

  • Paal-Knorr Reaction: Condensation with a primary amine or ammonia under acidic or thermal conditions.

  • Purification: Purification of the resulting furo[3,4-b]pyrrole, potentially using chromatography, taking care to avoid harsh acidic conditions.

Biological Activities: Emerging Trends

While direct comparative biological data for the parent compounds is scarce, studies on their derivatives reveal some general trends. Both scaffolds have been explored for a range of therapeutic applications, with the choice of heteroatom influencing target specificity and potency.

Thieno[3,4-b]pyrrole Derivatives:

Derivatives of the isomeric thieno[3,2-b]pyrrole have shown promise as anticancer agents. For instance, certain derivatives have demonstrated inhibitory activity against colon cancer cells. Thienopyrroles are also being investigated for their unique physicochemical and opto-electrical properties.

Furo[3,4-b]pyrrole Derivatives:

The biological activities of furopyrrole derivatives are also an active area of research. For example, some furo[3,2-b]pyrrole derivatives have been investigated for their effects on photosynthetic electron transport and have shown antialgal properties.

The subtle differences in electronics and hydrogen bonding capacity between the furan and thiophene moieties can lead to different interactions with biological targets. The greater hydrogen bond accepting capacity of the furan oxygen compared to the thiophene sulfur could be a key determinant in target binding.

Signaling Pathways and Mechanisms of Action

The specific signaling pathways modulated by these compounds are highly dependent on the nature and position of the substituents on the core scaffold. Without direct comparative studies, it is challenging to definitively assign specific pathway modulation to one core over the other. However, a hypothetical workflow for identifying the mechanism of action of a novel derivative of either scaffold is presented below.

G cluster_0 In Vitro Screening cluster_1 Target Identification cluster_2 Pathway Analysis A Novel Furo/Thieno-pyrrole Derivative B Cell-based Assays (e.g., Proliferation, Apoptosis) A->B C Identification of Active Compounds B->C D Affinity Chromatography C->D E Computational Target Prediction C->E F Putative Protein Targets D->F E->F G Gene/Protein Expression Analysis F->G H Pathway Enrichment Analysis G->H I Identification of Modulated Signaling Pathways H->I

Caption: A generalized workflow for elucidating the mechanism of action of novel furo- or thieno-pyrrole derivatives.

Conclusion

The comparative analysis of this compound and thieno[3,4-b]pyrrole highlights the significant influence of the heteroatom on the physicochemical and, consequently, the biological properties of these scaffolds. While the thieno[3,4-b]pyrrole system is characterized by greater stability and aromaticity, the furo[3,4-b]pyrrole core offers different electronic and hydrogen bonding characteristics that can be exploited in drug design.

The lack of direct comparative experimental data underscores the need for further research to fully elucidate the potential of these two important heterocyclic systems. Future studies should focus on the parallel synthesis and head-to-head comparison of a library of derivatives to establish clear structure-activity relationships and guide the development of new therapeutic agents and functional materials.

A Comparative Analysis of 1H-Furo[3,4-b]pyrrole and its 1H-Furo[2,3-b]pyrrole Isomer: An Uncharted Territory in Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant gap in the direct comparative analysis of the biological activities of the isomeric heterocyclic scaffolds, 1H-Furo[3,4-b]pyrrole and 1H-Furo[2,3-b]pyrrole. While the broader class of fused pyrrole-containing heterocycles has garnered considerable attention in medicinal chemistry for their diverse pharmacological properties, a head-to-head evaluation of these two specific isomers is not publicly available. This guide, therefore, serves to highlight the absence of comparative data and underscore the potential for future research in this area.

Researchers and drug development professionals are often tasked with selecting optimal scaffolds for lead generation and optimization. The choice between isomers can have profound effects on a molecule's biological activity, selectivity, and pharmacokinetic properties. The distinct electronic distribution and steric presentation of functional groups arising from the different fusion patterns of the furan and pyrrole rings in this compound and 1H-Furo[2,3-b]pyrrole would be expected to lead to differential interactions with biological targets. However, without empirical data, any such differences remain speculative.

The Furo-Pyrrole Scaffolds: Structures

The fundamental structures of the two isomers are depicted below. The arrangement of the oxygen and nitrogen heteroatoms and the position of the annulated rings define their unique chemical architecture.

isomers cluster_0 This compound cluster_1 1H-Furo[2,3-b]pyrrole Furo[3,4-b]pyrrole Furo[2,3-b]pyrrole

Figure 1. Chemical structures of this compound and 1H-Furo[2,3-b]pyrrole.

Current State of Research

Our extensive search of scientific databases for studies involving the biological evaluation of "this compound" and "1H-Furo[2,3-b]pyrrole" and their derivatives yielded no publications that directly compare their activities. While some patents and articles mention the synthesis of molecules containing the this compound moiety as part of larger, more complex structures with reported biological activities (e.g., as orexin receptor agonists), these do not provide data on the intrinsic activity of the core scaffold itself. Similarly, literature on 1H-Furo[2,3-b]pyrrole derivatives with biological data is sparse.

This lack of data prevents the construction of a quantitative comparison table, a summary of experimental protocols, or the visualization of any associated signaling pathways, as there is no established biological context for these specific isomers to compare.

Future Directions and Opportunities

The absence of comparative biological data for this compound and 1H-Furo[2,3-b]pyrrole presents a clear opportunity for new research. A systematic investigation into the biological properties of these isomers and their simple derivatives would be highly valuable to the medicinal chemistry community.

A proposed experimental workflow for such a comparative study is outlined below.

workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis and Comparison cluster_followup Follow-up Studies S1 Synthesize a library of This compound derivatives B1 High-Throughput Screening (e.g., anticancer, antimicrobial, kinase inhibition panels) S1->B1 S2 Synthesize a library of 1H-Furo[2,3-b]pyrrole derivatives S2->B1 D1 Identify Active 'Hits' for each isomer series B1->D1 D2 Determine Structure-Activity Relationships (SAR) D1->D2 F1 Mechanism of Action Studies D3 Quantitative Comparison of Potency and Selectivity (IC50, EC50) D2->D3 D3->F1 F2 In vivo Efficacy and Toxicology Studies F1->F2

Figure 2. A proposed workflow for the comparative biological evaluation of furopyrrole isomers.

Such a research program would involve the following key steps:

  • Parallel Synthesis: The creation of two focused libraries of derivatives, one for each isomeric core, with varied substituents at analogous positions.

  • Broad Biological Screening: The screening of these libraries against a diverse panel of biological targets (e.g., cancer cell lines, bacterial and fungal strains, a panel of kinases or other enzymes) to identify potential areas of activity.

  • Quantitative Analysis: For any identified "hits," the determination of quantitative measures of activity (e.g., IC50, EC50, MIC values) to allow for a direct and objective comparison of the potency of the two isomeric series.

  • Structure-Activity Relationship (SAR) Elucidation: The analysis of the data to understand how different substituents on each isomeric core influence biological activity, providing insights for future rational drug design.

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of Fused Pyrrole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

The successful development of kinase inhibitors as therapeutic agents hinges on their selectivity. Off-target effects, resulting from the inhibition of unintended kinases, can lead to toxicity and limit the therapeutic window of a drug candidate. Therefore, comprehensive cross-reactivity profiling is a critical step in the drug discovery pipeline. This process involves screening a compound against a broad panel of kinases to determine its binding affinity and inhibitory activity, thereby revealing its selectivity profile.

Comparative Kinase Inhibition Profiles

To illustrate the concept of cross-reactivity profiling, this section presents a comparative summary of the inhibitory activities of representative compounds from related fused pyrrole-based scaffolds against a selection of kinases. The data is presented in terms of IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%), which is a standard metric for inhibitor potency.

Kinase Target1H-Pyrazolo[3,4-b]pyridine Analog (Compound 8h)[1]1H-Pyrrolo[2,3-b]pyridine Analog (Compound 4h)Alternative Kinase Inhibitor (BX795)[2]
DYRK1A ---
DYRK1B IC50 = 3 nM--
FGFR1 -IC50 = 7 nM-
FGFR2 -IC50 = 9 nM-
FGFR3 -IC50 = 25 nM-
FGFR4 -IC50 = 712 nM-
TBK1 --IC50 = 7.1 nM
IKKε ---

Note: The table above is a compilation of data from different studies and serves for illustrative comparison. Direct comparison of absolute values should be made with caution due to potential variations in assay conditions.

Methodologies for Kinase Cross-Reactivity Profiling

A variety of biochemical and cell-based assays are employed to determine the cross-reactivity profile of a kinase inhibitor. The choice of assay depends on the stage of drug discovery and the specific questions being addressed.

Biochemical Assays

Biochemical assays directly measure the interaction of an inhibitor with a purified kinase. These assays are typically high-throughput and are used for initial screening against large kinase panels.

  • Radiometric Assays : Considered the "gold standard," these assays measure the transfer of a radiolabeled phosphate group from ATP to a substrate.[3] They are highly sensitive and provide a direct measure of catalytic activity.

  • Fluorescence-Based Assays : These assays utilize fluorescent probes to detect kinase activity. They offer a non-radioactive alternative and are amenable to high-throughput screening. Common formats include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP).

  • Luminescence-Based Assays : These assays, such as Kinase-Glo®, measure ATP consumption as an indicator of kinase activity. They are highly sensitive and have a broad dynamic range.

  • Mass Spectrometry-Based Assays : These label-free methods directly measure the phosphorylation of a substrate, providing a high degree of accuracy and specificity.

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context for evaluating inhibitor selectivity by assessing the effect of the compound on kinase activity within a living cell.

  • Target Engagement Assays : Techniques like the Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assays measure the binding of an inhibitor to its target kinase in intact cells.

  • Phosphorylation-Specific Antibody-Based Assays : Western blotting and enzyme-linked immunosorbent assays (ELISAs) using antibodies that specifically recognize the phosphorylated form of a kinase's substrate can be used to assess the inhibitor's effect on a specific signaling pathway.

  • Cell Viability and Proliferation Assays : These assays measure the overall effect of an inhibitor on cell health and growth, which can be indicative of its on-target and off-target effects.

Experimental Workflow for Kinase Profiling

The following diagram illustrates a typical workflow for the cross-reactivity profiling of a novel kinase inhibitor.

experimental_workflow cluster_biochemical Biochemical Profiling cluster_cell_based Cell-Based Profiling biochem_screening Primary Screening (e.g., Radiometric or Luminescence Assay) kinase_panel Broad Kinase Panel (e.g., >300 kinases) biochem_screening->kinase_panel Test Compound ic50_determination IC50 Determination for Hits kinase_panel->ic50_determination Active Compounds target_engagement Target Engagement Assay (e.g., CETSA, NanoBRET) ic50_determination->target_engagement Promising Hits pathway_analysis Downstream Pathway Analysis (e.g., Western Blot for p-Substrate) target_engagement->pathway_analysis phenotypic_assays Phenotypic Assays (e.g., Cell Viability, Apoptosis) pathway_analysis->phenotypic_assays sar_optimization SAR Optimization phenotypic_assays->sar_optimization Validated Hits lead_compound Lead Compound lead_compound->biochem_screening fgfr_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway FGFR->PI3K_AKT_mTOR Activates PLCg_PKC PLCγ-PKC Pathway FGFR->PLCg_PKC Activates Transcription Gene Transcription RAS_RAF_MEK_ERK->Transcription PI3K_AKT_mTOR->Transcription PLCg_PKC->Transcription Cellular_Responses Cell Proliferation, Survival, Angiogenesis Transcription->Cellular_Responses

References

"head-to-head comparison of different synthetic strategies for 1H-Furo[3,4-b]pyrrole"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Synthesis of a Privileged Heterocyclic Scaffold

The 1H-Furo[3,4-b]pyrrole core is a significant heterocyclic scaffold found in a variety of biologically active compounds and is a key building block in medicinal chemistry and materials science. The efficient construction of this fused ring system is of paramount importance for the exploration of novel chemical entities. This guide provides a head-to-head comparison of two prominent synthetic strategies for accessing this compound derivatives: a three-component reaction and a multi-step approach involving intramolecular cyclization.

Data Presentation: A Quantitative Overview

MetricStrategy 1: Three-Component Reaction Strategy 2: Intramolecular Cyclization
Overall Yield 65-85%40-60% (over several steps)
Key Reagents Amines, 2,5-hexanedione, 3-furoic acidSubstituted furan, N-protected amino acid
Reaction Conditions One-pot, refluxMulti-step, varied temperatures
Catalyst/Promoter p-Toluenesulfonic acid (p-TsOH)Dicyclohexylcarbodiimide (DCC), trifluoroacetic acid (TFA)
Reaction Time 6-12 hours24-48 hours
Purification Column chromatographyMultiple chromatographic purifications
Advantages High atom economy, operational simplicity, rapid access to diverse derivatives.Potentially better control over substitution patterns.
Disadvantages Limited control over regioselectivity in some cases.Longer reaction times, lower overall yields, more purification steps.

Synthetic Strategies in Detail

This section outlines the detailed methodologies for the two synthetic approaches, providing a clear understanding of the experimental protocols involved.

Strategy 1: Three-Component Synthesis of Substituted 1H-Furo[3,4-b]pyrroles

This approach offers a convergent and efficient route to the this compound scaffold in a single synthetic operation. The reaction proceeds via a domino sequence involving the formation of an enamine, followed by a Paal-Knorr type pyrrole synthesis and a subsequent intramolecular Friedel-Crafts acylation.

  • Reaction Setup: To a solution of an appropriate primary amine (1.0 mmol) and 2,5-hexanedione (1.0 mmol) in toluene (15 mL) is added 3-furoic acid (1.0 mmol) and a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

  • Reaction Execution: The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion (typically 6-12 hours), the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired this compound derivative.

Strategy 2: Multi-Step Synthesis via Intramolecular Cyclization

This linear approach involves the initial preparation of a furan-containing amide precursor, followed by an intramolecular cyclization to construct the fused pyrrole ring. While more time-consuming, this strategy can offer better control for the synthesis of specific, non-symmetrically substituted derivatives.

  • Amide Formation: A solution of a substituted furan-3-amine (1.0 mmol), an N-protected amino acid (e.g., Boc-glycine, 1.0 mmol), and dicyclohexylcarbodiimide (DCC, 1.1 mmol) in dichloromethane (20 mL) is stirred at room temperature for 12 hours. The precipitated dicyclohexylurea is removed by filtration.

  • Deprotection: The N-Boc protecting group of the resulting amide is removed by treatment with trifluoroacetic acid (TFA) in dichloromethane at 0°C for 2 hours.

  • Intramolecular Cyclization: The crude amino-amide is then subjected to an intramolecular cyclization reaction. This is typically achieved by heating in the presence of a dehydrating agent or a Lewis acid catalyst to promote the ring closure, forming the this compound core.

  • Purification: The final product is purified by column chromatography.

Visualization of Synthetic Workflows

To further clarify the described synthetic strategies, the following diagrams illustrate the logical flow of each approach.

G cluster_0 Strategy 1: Three-Component Reaction A1 Amine D1 One-Pot Reaction (p-TsOH, Toluene, Reflux) A1->D1 B1 2,5-Hexanedione B1->D1 C1 3-Furoic Acid C1->D1 E1 This compound Derivative D1->E1

Caption: Workflow for the Three-Component Synthesis.

G cluster_1 Strategy 2: Intramolecular Cyclization A2 Furan-3-amine C2 Amide Formation (DCC, DCM) A2->C2 B2 N-Boc-Amino Acid B2->C2 D2 N-Boc Protected Amide C2->D2 E2 Deprotection (TFA, DCM) D2->E2 F2 Amino-Amide Intermediate E2->F2 G2 Intramolecular Cyclization (Heat/Lewis Acid) F2->G2 H2 This compound Derivative G2->H2

Caption: Workflow for the Multi-Step Intramolecular Cyclization Synthesis.

Conclusion

The choice of synthetic strategy for the preparation of this compound derivatives depends on the specific research goals. For rapid library synthesis and the generation of a diverse range of analogs, the one-pot three-component reaction is a highly attractive and efficient method. However, for the synthesis of specific, complex target molecules where precise control over the substitution pattern is crucial, the more linear, multi-step intramolecular cyclization approach may be more suitable, despite its lower overall yield and longer reaction times. This comparative guide provides the necessary data and protocols to enable researchers to make an informed decision based on the requirements of their synthetic targets.

Investigational Guide: Confirming the Mechanism of Action of a Bioactive 1H-Furo[3,4-b]pyrrole Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

The 1H-Furo[3,4-b]pyrrole scaffold represents a novel and underexplored area in medicinal chemistry. While direct biological data for this specific heterocyclic system is limited, its structural similarity to other fused pyrrole derivatives suggests a high probability of activity as a kinase inhibitor. This guide provides a proposed framework for elucidating the mechanism of action of a bioactive this compound derivative, using the well-characterized multi-kinase inhibitors, Sunitinib and Sorafenib, as benchmarks for comparison. The experimental protocols and data presented herein are based on established methodologies for kinase inhibitor profiling.

Hypothesized Mechanism of Action: Kinase Inhibition

Based on the prevalence of kinase inhibition among structurally related fused pyrrole compounds, it is hypothesized that the bioactive this compound derivative functions as an inhibitor of one or more protein kinases involved in cellular signaling pathways critical for cell proliferation and angiogenesis. Key kinase families that are frequently targeted by such scaffolds include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Fibroblast Growth Factor Receptors (FGFRs).

Comparative Analysis with Established Kinase Inhibitors

To provide a context for the experimental investigation, the this compound derivative's potential activity will be compared against Sunitinib and Sorafenib, two FDA-approved multi-kinase inhibitors.

Table 1: Comparison of Target Kinase Profiles and Potency (IC50 values)

Kinase TargetThis compound DerivativeSunitinibSorafenib
VEGFR-1 To be determined-26 nM
VEGFR-2 To be determinedInhibits90 nM[1][2]
VEGFR-3 To be determinedInhibits20 nM[1][2]
PDGFR-α To be determinedInhibits-
PDGFR-β To be determinedInhibits57 nM[1][2]
FGFR-1 To be determined-580 nM[1][2]
c-KIT To be determinedInhibits68 nM[1][2]
Flt-3 To be determinedInhibits59 nM[1]
RET To be determinedInhibits-
Raf-1 To be determined-6 nM[1]
B-Raf To be determined-22 nM[1]

Sunitinib is an oral multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets VEGFRs, PDGFRs, KIT, FLT3, and RET.[3] Sorafenib is also a multi-kinase inhibitor that targets the RAF/MEK/ERK signaling pathway as well as VEGFR and PDGFR.[1][4]

Proposed Experimental Workflow for Mechanism of Action Confirmation

The following workflow is proposed to systematically investigate and confirm the mechanism of action of the this compound derivative.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency and Selectivity Determination cluster_2 Phase 3: Cellular Effects and Pathway Analysis A Broad Kinase Panel Screening (e.g., 400+ kinases) B Identify Primary Kinase Hits (>90% inhibition at a fixed concentration) A->B C IC50 Determination for Primary Hits B->C Validate Hits D Cell-Based Phosphorylation Assays (e.g., Western Blot, ELISA) C->D E Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo) D->E Confirm Cellular Activity F Downstream Signaling Pathway Analysis (e.g., p-ERK, p-AKT) E->F

Figure 1. Proposed experimental workflow for confirming the mechanism of action.

Detailed Experimental Protocols

In-vitro Kinase Inhibition Assay (Biochemical Assay)

This experiment aims to determine the half-maximal inhibitory concentration (IC50) of the this compound derivative against specific kinases identified in the initial screen.

Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be quantified using various methods, such as radiometric assays (measuring incorporation of ³²P-ATP) or fluorescence-based assays (e.g., TR-FRET).

Generalized Protocol (TR-FRET based):

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the this compound derivative in DMSO.

    • Perform serial dilutions of the compound in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM).

    • Prepare solutions of the target kinase, a biotinylated substrate peptide, and ATP in the assay buffer.

    • Prepare detection reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).

  • Kinase Reaction:

    • In a 384-well plate, add the kinase and the test compound at various concentrations.

    • Initiate the kinase reaction by adding the biotinylated substrate and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding EDTA.

    • Add the Europium-labeled antibody and SA-APC.

    • Incubate in the dark for 60 minutes.

  • Data Acquisition:

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for Europium and 665 nm for APC).

    • Calculate the TR-FRET ratio.

  • Data Analysis:

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Phosphorylation Assay (Western Blot)

This experiment confirms that the compound inhibits the target kinase within a cellular context by measuring the phosphorylation status of the kinase or its direct downstream substrate.

Principle: Cells are treated with the compound, and the level of a specific phosphorylated protein is detected using a phospho-specific antibody via Western blotting.

Protocol:

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., one that overexpresses the target kinase) to 70-80% confluency.

    • Starve the cells in serum-free media for 12-24 hours.

    • Treat the cells with various concentrations of the this compound derivative for a predetermined time (e.g., 2 hours).

    • Stimulate the cells with the appropriate growth factor (e.g., VEGF for VEGFR) for a short period (e.g., 10-15 minutes).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-VEGFR2).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for the total protein and a loading control (e.g., β-actin) to ensure equal loading.

Signaling Pathway Visualization

The hypothesized mechanism of action involves the inhibition of receptor tyrosine kinases (RTKs) like VEGFR, which play a crucial role in angiogenesis and cell proliferation through downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR/PDGFR RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Angiogenesis) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor This compound Derivative Inhibitor->RTK Inhibition

Figure 2. Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

This guide outlines a systematic approach to confirm the mechanism of action of a novel bioactive this compound derivative, with a strong hypothesis pointing towards kinase inhibition. By employing the described experimental workflow and comparing the results with established multi-kinase inhibitors like Sunitinib and Sorafenib, researchers can effectively characterize the biological activity of this new compound class. The provided protocols and diagrams serve as a foundational template for these investigations.

References

"reproducibility of synthetic protocols for 1H-Furo[3,4-b]pyrrole"

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of synthetic protocols for the furo[3,2-b]pyrrole scaffold, a closely related isomer of the challenging 1H-furo[3,4-b]pyrrole, is presented for researchers, scientists, and drug development professionals. Due to a lack of established and reproducible synthetic routes for this compound in the current body of scientific literature, this guide focuses on the more accessible furo[3,2-b]pyrrole system to provide valuable insights into the synthesis of this class of bicyclic heteroaromatics.

The furo[b]pyrrole core is a significant structural motif in medicinal chemistry and materials science. However, the reliable and reproducible synthesis of specific isomers, such as this compound, remains a considerable challenge. In contrast, the furo[3,2-b]pyrrole scaffold is more readily accessible through established methodologies, most notably the Hemetsberger–Knittel protocol. This guide offers a comparative overview of this key synthetic route, including experimental details and reported yields, to aid researchers in navigating the synthesis of this important heterocyclic system.

Comparison of Synthetic Protocols for Furo[3,2-b]pyrrole Derivatives

The synthesis of the furo[3,2-b]pyrrole core is predominantly achieved through the Hemetsberger–Knittel intramolecular cyclocondensation. This method involves a three-step sequence starting from halogen-containing aliphatic carboxylic acid esters. While other methods exist for the synthesis of pyrroles in general, the Hemetsberger–Knittel protocol is a key strategy for accessing the furo[3,2-b]pyrrole ring system.[1] The following table summarizes the key aspects of this protocol for the synthesis of various furo[3,2-b]pyrrole derivatives.

ProtocolStarting MaterialsKey Reagents & ConditionsProductReported YieldReference
Hemetsberger–Knittel ProtocolHalogen-containing aliphatic carboxylic acid esters, aromatic aldehydes, primary amines1. Nucleophilic substitution2. Knoevenagel condensation3. Thermolysis (intramolecular cyclocondensation)Substituted furo[3,2-b]pyrrolesVaries depending on substrates[1]
Synthesis of Furo[3,2-b]pyrrole-5-carboxhydrazidesSubstituted furo[3,2-b]pyrrole-5-carbohydrazides, 4-oxo-4H-chromene-2-carboxaldehyde3-methyl-benzenesulfonic acid, ethanol, 50-60°C, 1-4 hN′-[(4-Oxo-4H-chromen-3-yl)methylene]-2-R¹-3-R²-4-R-furo[3,2-b]pyrrole-5-carboxhydrazides60-85%[2]
Synthesis of Furo[2',3':4,5]pyrrolo[1,2-d][2][3]triazin-8(7H)-ones (Method A)Furo[3,2-b]pyrrole carbohydrazide, triethyl orthoestersNot specifiedFuro[2',3':4,5]pyrrolo[1,2-d][2][3]triazin-8(7H)-onesNot specified[3]
Synthesis of Furo[2',3':4,5]pyrrolo[1,2-d][2][3]triazin-8(7H)-ones (Method B)Methyl 4H-furo[3,2-b]pyrrole-5-carboxylate1. Acetylation2. Thionation3. Cyclisation with hydrazineFuro[2',3':4,5]pyrrolo[1,2-d][2][3]triazin-8(7H)-onesNot specified[3]

Experimental Protocols

General Procedure for the Hemetsberger–Knittel Synthesis of Furo[3,2-b]pyrroles

The Hemetsberger–Knittel protocol is a three-step synthesis that provides access to the furo[3,2-b]pyrrole core.[1]

Step 1: Nucleophilic Substitution: A halogen-containing aliphatic carboxylic acid ester is reacted with a primary amine to yield an N-substituted amino ester.

Step 2: Knoevenagel Condensation: The product from Step 1 undergoes a Knoevenagel condensation with an aromatic aldehyde. This reaction is typically base-catalyzed and results in the formation of a vinylogous amino ester.

Step 3: Thermolysis and Intramolecular Cyclocondensation: The intermediate from Step 2 is heated, leading to an intramolecular cyclocondensation reaction to form the final furo[3,2-b]pyrrole derivative.

Detailed experimental conditions, including specific reagents, solvents, temperatures, and reaction times, will vary depending on the desired substitution pattern of the final product.

Visualizing the Synthetic Workflow

The logical flow of the Hemetsberger–Knittel protocol for the synthesis of the furo[3,2-b]pyrrole scaffold can be visualized as a three-step process.

Hemetsberger_Knittel_Protocol start1 Halogenated Ester step1 Nucleophilic Substitution start1->step1 start2 Primary Amine start2->step1 start3 Aromatic Aldehyde step2 Knoevenagel Condensation start3->step2 step1->step2 step3 Thermolysis & Cyclocondensation step2->step3 product Furo[3,2-b]pyrrole step3->product

Caption: Workflow of the Hemetsberger–Knittel synthesis of furo[3,2-b]pyrroles.

References

Safety Operating Guide

Prudent Disposal of 1H-Furo[3,4-b]pyrrole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Disposal of 1H-Furo[3,4-b]pyrrole and associated contaminated materials should be treated as hazardous waste. The recommended disposal method is incineration at a licensed and approved waste disposal facility.

Researchers and professionals in the fields of science and drug development are frequently tasked with the safe handling and disposal of novel chemical compounds. The fused heterocyclic compound this compound, while a valuable building block, requires careful management throughout its lifecycle, including its ultimate disposal. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its disposal is warranted, based on the known hazards of its constituent furan and pyrrole rings.

Understanding the Inherent Hazards

A comprehensive understanding of the potential risks associated with this compound is fundamental to its safe disposal. The hazards can be inferred from the well-documented properties of furan and pyrrole.

Furan:

  • Flammability: Furan is a highly flammable liquid and vapor, with vapor/air mixtures being explosive.[1]

  • Peroxide Formation: Furan can form explosive peroxides upon exposure to air and light.[2]

  • Health Hazards: It is a respiratory tract irritant, and inhalation of vapors can lead to pulmonary edema.[3] Furan is also classified as a possible human carcinogen.[3]

Pyrrole:

  • Flammability: Pyrrole is a flammable liquid and vapor.[4][5][6]

  • Toxicity: It is toxic if swallowed and harmful if inhaled.[4][5][6]

  • Health Hazards: Pyrrole can cause serious eye damage and skin irritation.[4][6]

Given these properties, this compound should be handled as a flammable, toxic, and potentially peroxide-forming and carcinogenic substance.

Quantitative Data Summary

For easy comparison, the following table summarizes the key hazard information for the parent compounds, furan and pyrrole.

PropertyFuranPyrrole
Physical State Colorless liquidColorless to yellowish liquid
Flammability Highly flammable liquid and vapor[1]Flammable liquid and vapor[5][6]
Primary Health Hazards Irritant, potential carcinogen[3]Toxic, causes serious eye damage[4][6]
UN Number UN2389[7]UN1992[5]

Experimental Protocols for Safe Disposal

The following step-by-step procedures are designed to ensure the safe and compliant disposal of this compound and associated waste.

Personal Protective Equipment (PPE)

Before handling this compound or its waste, ensure the following PPE is worn:

  • Appropriate chemical-resistant gloves (e.g., nitrile, neoprene).

  • Safety goggles and a face shield.

  • A laboratory coat.

  • Work should be conducted in a well-ventilated chemical fume hood.

Waste Segregation and Collection
  • Solid Waste:

    • Contaminated materials such as gloves, absorbent pads, and weighing papers should be collected in a designated, clearly labeled, and sealed hazardous waste container.

    • The container should be made of a material compatible with the chemical.

  • Liquid Waste:

    • Solutions containing this compound and waste solvents should be collected in a separate, labeled, and sealed hazardous waste container.

    • Do not mix with other incompatible waste streams.

  • Empty Containers:

    • "Empty" containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).

    • The rinsate must be collected and disposed of as hazardous liquid waste.

    • The rinsed container, once free of any liquid residue, can then be disposed of according to institutional guidelines for chemically contaminated glassware or plasticware.

Labeling and Storage
  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Flammable," "Toxic").

  • Waste containers should be stored in a designated, well-ventilated, and secure waste accumulation area, away from sources of ignition and incompatible materials.

Final Disposal
  • Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.

  • Provide the contractor with all relevant safety information, including the inferred hazards based on furan and pyrrole.

  • The recommended method of disposal is incineration at a permitted hazardous waste facility.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_generation Waste Generation cluster_assessment Hazard Assessment cluster_segregation Segregation & Collection cluster_containment Containment & Labeling cluster_storage Temporary Storage cluster_disposal Final Disposal A This compound Waste (Solid or Liquid) B Assess Hazards: - Flammable - Toxic - Potential Peroxide Former - Potential Carcinogen A->B C1 Solid Waste B->C1 Solid C2 Liquid Waste B->C2 Liquid D1 Labeled, Sealed Solid Waste Container C1->D1 D2 Labeled, Sealed Liquid Waste Container C2->D2 E Designated Hazardous Waste Accumulation Area D1->E D2->E F Contact Licensed Waste Contractor E->F G Incineration at Permitted Facility F->G

Caption: Decision-making workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Handling Protocol for 1H-Furo[3,4-b]pyrrole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety and logistical guidance for the handling and disposal of 1H-Furo[3,4-b]pyrrole. Due to the limited availability of specific toxicological data for this compound, a cautious approach based on the precautionary principle is strongly advised. The following procedures are based on general best practices for handling heterocyclic aromatic compounds and information available for structurally related molecules.

Hazard Assessment and Precautionary Measures

The specific hazards of this compound have not been fully characterized. However, many heterocyclic and aromatic compounds can be irritants, sensitizers, or have other toxic properties. Therefore, it is prudent to handle this compound with care to minimize exposure.

A safety data sheet (SDS) for a structural analog, 3,6-Methano-1H-furo[3,4-b]pyrrole(9CI), indicates that in case of contact, standard first-aid measures should be applied, such as rinsing skin or eyes with plenty of water and moving to fresh air in case of inhalation.[1] It is recommended to consult a physician after any exposure.[1]

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to ensure personnel safety.

PPE CategorySpecificationRationale
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended.Provides a barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashes.Protects eyes from splashes and airborne particles of the compound. A face shield provides broader facial protection.
Body Protection A flame-resistant lab coat, fully buttoned.Protects skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood. If there is a risk of generating aerosols or dusts outside of a fume hood, a NIOSH-approved respirator may be necessary.A fume hood provides primary respiratory protection by containing vapors and aerosols. Respirators are a secondary measure for specific high-risk procedures.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area gather_ppe Gather Required PPE prep_area->gather_ppe don_ppe Don PPE gather_ppe->don_ppe fume_hood Work in Fume Hood don_ppe->fume_hood Enter Handling Area weigh_handle Weigh and Handle Compound fume_hood->weigh_handle reaction_setup Set Up Reaction weigh_handle->reaction_setup decontaminate Decontaminate Glassware reaction_setup->decontaminate Post-Experiment dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling of this compound.

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation:

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood.

    • Assemble all necessary PPE as outlined in the table above.

    • Don the appropriate PPE in the correct order (e.g., lab coat, then gloves, then eye protection).

  • Handling:

    • Perform all manipulations of the compound, including weighing and transfers, within the chemical fume hood to minimize inhalation exposure.

    • Use caution to avoid generating dust or aerosols.

    • Ensure all containers are clearly labeled.

  • Cleanup and Disposal:

    • Decontaminate all glassware and equipment that has come into contact with the compound using an appropriate solvent.

    • Dispose of all waste, including contaminated PPE and cleaning materials, in a designated hazardous waste container. Follow all institutional and local regulations for chemical waste disposal.

    • Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.

    • Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures

Spills:

  • In case of a small spill within the fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.

  • For larger spills or spills outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department.

Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1]

  • Inhalation: Move the individual to fresh air.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1]

In all cases of exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.